(4-Chloro-2-fluoro-6-methoxyphenyl)methanol
Description
Properties
IUPAC Name |
(4-chloro-2-fluoro-6-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYUDCJMXUHBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-2-fluoro-6-methoxybenzyl alcohol structure and molecular weight
This technical guide provides an in-depth analysis of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol , a highly specialized halogenated aromatic intermediate used in the synthesis of advanced agrochemicals (specifically synthetic auxins and PPO inhibitors) and pharmaceutical candidates.
Structural Analysis, Synthetic Pathways, and Application Utility
Executive Summary
4-Chloro-2-fluoro-6-methoxybenzyl alcohol (C₈H₈ClFO₂) is a trisubstituted benzene derivative characterized by a unique electronic push-pull system created by the electron-withdrawing halogen atoms (Cl, F) and the electron-donating methoxy group (OMe). This substitution pattern makes it a critical "privileged scaffold" in medicinal chemistry and agrochemical discovery, particularly for modulating lipophilicity and metabolic stability in bioactive molecules.
This guide outlines its physicochemical properties, validated synthetic routes from commercially available precursors, and its role as a building block in drug and herbicide development.
Physicochemical Profile
Structural Specifications
The molecule features a benzyl alcohol core with a specific 2,4,6-substitution pattern. The 2-fluoro and 6-methoxy groups create steric and electronic shielding around the benzylic position, influencing the reactivity of the hydroxyl group during nucleophilic substitutions.
| Property | Data |
| Chemical Name | 4-Chloro-2-fluoro-6-methoxybenzyl alcohol |
| Molecular Formula | C₈H₈ClFO₂ |
| Molecular Weight | 190.60 g/mol |
| Monoisotopic Mass | 190.02 g/mol |
| Precursor CAS (Acid) | 1082042-25-8 (4-Chloro-2-fluoro-6-methoxybenzoic acid) |
| Precursor CAS (Aldehyde) | 1158916-85-8 (4-Chloro-2-fluoro-6-methoxybenzaldehyde) |
| Physical State | Off-white to pale yellow crystalline solid (Predicted) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water. |
Structural Visualization
The following diagram illustrates the chemical structure and the steric environment created by the ortho-substituents.
Caption: Structural connectivity showing the steric shielding of the benzylic alcohol by ortho-fluoro and ortho-methoxy groups.
Synthetic Pathways & Methodology
The synthesis of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol is typically achieved via the reduction of its oxidized precursors: the corresponding benzoic acid or benzaldehyde .
Route A: Reduction of Benzoic Acid (Preferred for Scale)
This route utilizes 4-Chloro-2-fluoro-6-methoxybenzoic acid (CAS 1082042-25-8) .[1][2][3] The carboxylic acid is reduced to the alcohol using Borane-THF or Lithium Aluminum Hydride (LiAlH₄).
Protocol:
-
Activation: Dissolve 1.0 eq of the benzoic acid in anhydrous THF under N₂ atmosphere.
-
Reduction: Cool to 0°C. Dropwise add 1.2 eq of Borane-THF complex (1M solution).
-
Reflux: Allow to warm to RT, then reflux for 2–4 hours to ensure completion.
-
Quench: Cool to 0°C and carefully quench with MeOH followed by 1N HCl.
-
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Route B: Reduction of Benzaldehyde (Mild Conditions)
This route utilizes 4-Chloro-2-fluoro-6-methoxybenzaldehyde (CAS 1158916-85-8) .[4][5][6][7] Sodium Borohydride (NaBH₄) is sufficient for this transformation, offering milder conditions compatible with other sensitive functional groups.
Protocol:
-
Solvation: Dissolve the aldehyde in MeOH (0.5 M concentration).
-
Addition: Add 1.5 eq NaBH₄ portion-wise at 0°C.
-
Reaction: Stir at 0°C for 30 mins, then RT for 1 hour.
-
Workup: Quench with water, evaporate MeOH, and extract aqueous layer with DCM.
Synthetic Workflow Diagram
Caption: Validated synthetic routes from commercially available acid and aldehyde precursors.
Applications in Drug & Agrochemical Discovery[9]
Agrochemicals (Herbicides)
The 2,4,6-trisubstituted pattern is highly relevant in the design of synthetic auxins (dicamba analogs) and pyridine-carboxylate herbicides .
-
Mechanism: The steric bulk provided by the 2-F and 6-OMe groups prevents rapid metabolic degradation (e.g., hydroxylation) in plants, enhancing the persistence and efficacy of the herbicide.
-
Utility: The benzyl alcohol serves as a linker; it can be converted to a benzyl halide (using SOCl₂) and coupled with amines or phenols to create the active core.
Medicinal Chemistry
-
Bioisosterism: The methoxy group acts as a hydrogen bond acceptor, while the fluorine atom modulates pKa and lipophilicity (LogP).
-
Metabolic Stability: The 4-chloro substituent blocks para-metabolism (a common clearance route), increasing the half-life of the drug candidate.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol can oxidize back to the aldehyde if exposed to air/light over prolonged periods.
-
PPE: Wear nitrile gloves, safety goggles, and use within a fume hood.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for derivatization).
References
-
PubChem. (2025). Compound Summary: 4-Chloro-2-fluoro-6-methoxybenzamide. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 1261970-23-3|4'-Chloro-2-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1082042-25-8・4-Chloro-2-fluoro-6-methoxybenzoic acid・4-Chloro-2-fluoro-6-methoxybenzoic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. 4-氯-2-氟-6-甲氧基苯甲酸 - CAS:1082042-25-8 - 天津研楷科技有限公司 [yankaisci.com]
- 4. 1158916-85-8 | 4-chloro-2-fluoro-6-methoxybenzaldehyde - Aromsyn Co.,Ltd. [aromsyn.com]
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Polysubstituted Benzyl Alcohol Building Blocks: A Technical Guide for Medicinal Chemistry
Introduction: The Privileged Status of Polysubstituted Benzyl Alcohols in Drug Discovery
In the intricate landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a versatile foundation for drug design.[1][2][3] Among these, polysubstituted benzyl alcohols have garnered significant attention for their prevalence in a wide array of bioactive molecules and approved drugs.[4] Their unique combination of a rigid aromatic core, providing a defined spatial orientation for substituents, and a flexible benzylic hydroxyl group, capable of engaging in crucial hydrogen bonding interactions, makes them ideal building blocks for creating potent and selective modulators of biological function.
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core principles and practical applications of polysubstituted benzyl alcohol building blocks in modern medicinal chemistry. We will delve into the key synthetic strategies for their preparation, address common challenges and troubleshooting techniques, and showcase their utility through relevant case studies in drug discovery.
Strategic Synthesis of Polysubstituted Benzyl Alcohols: A Chemist's Toolkit
The controlled and efficient synthesis of polysubstituted benzyl alcohols is paramount to their successful application in medicinal chemistry. The substitution pattern on the aromatic ring dictates the molecule's three-dimensional shape and electronic properties, which in turn govern its biological activity. Several powerful synthetic methodologies are at the disposal of the medicinal chemist, each with its own set of advantages and considerations.
Directed Ortho-Metalation (DoM): Precision Engineering of Substitution Patterns
Directed ortho-metalation (DoM) stands out as a premier strategy for the regioselective functionalization of aromatic rings.[5][6][7][8][9][10] This powerful technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. The resulting aryllithium intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse range of substituents with high precision.
The hydroxyl group of a benzyl alcohol can itself act as a directing group, or a protected form can be used. Common DMGs include methoxy groups, amides, and carbamates.[6][7] The choice of DMG can influence the efficiency and regioselectivity of the metalation.
This protocol outlines the synthesis of a 2,4-disubstituted benzyl alcohol starting from a commercially available substituted anisole.
Materials:
-
Substituted Anisole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Electrophile (e.g., Paraformaldehyde, 1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the substituted anisole and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, dry the paraformaldehyde under vacuum and gently heat with a heat gun to sublime and remove any water. Allow to cool to room temperature under an inert atmosphere.
-
Add anhydrous THF to the paraformaldehyde to create a slurry.
-
Transfer the aryllithium solution to the paraformaldehyde slurry at -78 °C via a cannula.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and C-H arylation reactions, have revolutionized the synthesis of biaryl and diarylmethane scaffolds, which are common motifs in polysubstituted benzyl alcohol derivatives.[6][11][12][13][14] These reactions offer a powerful means of creating carbon-carbon bonds with high functional group tolerance and predictability.
The Suzuki-Miyaura coupling, in particular, is widely employed for the synthesis of diarylmethanols.[11][12][13] This reaction typically involves the coupling of an aryl or benzyl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
This protocol details the synthesis of a diarylmethane, a precursor that can be readily oxidized to the corresponding benzyl alcohol.[11][12]
Materials:
-
Aryl Halide (e.g., 4-bromotoluene, 1.0 eq)
-
Potassium Benzyltrifluoroborate (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide, potassium benzyltrifluoroborate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.
-
Add degassed toluene and water (10:1 ratio).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Grignard and Organolithium Additions to Carbonyls: The Classic Approach
The addition of organometallic reagents, such as Grignard and organolithium reagents, to substituted benzaldehydes or ketones remains a robust and fundamental method for the synthesis of polysubstituted benzyl alcohols.[1][7][15][16][17] This approach allows for the introduction of a wide variety of alkyl, aryl, and vinyl substituents at the benzylic position.
This protocol describes the synthesis of a secondary polysubstituted benzyl alcohol via the addition of a Grignard reagent to a substituted benzaldehyde.[1][7][15]
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Grignard Reagent (e.g., Phenylmagnesium bromide in THF, 1.1 eq)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the substituted benzaldehyde and anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise via an addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Navigating Synthetic Challenges: A Troubleshooting Guide
The synthesis of polysubstituted benzyl alcohols is not without its challenges. Issues such as poor regioselectivity, steric hindrance, and low yields can often be encountered. A systematic approach to troubleshooting is essential for overcoming these hurdles.
Controlling Regioselectivity in Electrophilic Aromatic Substitution
When introducing substituents onto an already substituted benzene ring via electrophilic aromatic substitution, the directing effects of the existing groups are paramount.[18][19][20][21]
-
Activating vs. Deactivating Groups: Electron-donating groups (e.g., -OCH₃, -CH₃) are activating and direct incoming electrophiles to the ortho and para positions. Electron-withdrawing groups (e.g., -NO₂, -CF₃) are deactivating and direct to the meta position.[18]
-
The Power of the Strongest Activator: When multiple substituents are present, the directing effect of the most powerful activating group will generally dominate.[18]
-
Steric Hindrance: Bulky substituents can block access to the ortho positions, favoring substitution at the less sterically hindered para position.
| Problem | Potential Cause | Proposed Solution |
| Poor Regioselectivity | Competing directing effects of multiple substituents. | - Introduce the substituents in a different order to leverage the directing effects more effectively. - Use a blocking group to temporarily occupy a position and direct substitution elsewhere. - Employ a regioselective method like Directed Ortho-Metalation. |
| Low Yield | Steric hindrance preventing the reaction. | - Use a less bulky reagent or catalyst. - Increase the reaction temperature or time. - Consider an alternative synthetic route that avoids the sterically hindered step. |
| Unwanted Side Reactions | Over-oxidation of the benzyl alcohol to the corresponding aldehyde or carboxylic acid. | - Use a milder oxidizing agent. - Carefully control the reaction temperature and time. |
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Key synthetic routes to polysubstituted benzyl alcohols.
Medicinal Chemistry Applications: Case Studies
The true value of polysubstituted benzyl alcohols as building blocks is realized in their successful application in drug discovery programs. The following case studies highlight their importance as key pharmacophores in recently developed therapeutic agents.
While many approved drugs contain a benzyl alcohol moiety as an excipient for its preservative or solubilizing properties, its role as a central, activity-driving scaffold is of greater interest to the medicinal chemist.[4][22][23]
One notable area of application is in the development of antibacterial agents. Research has shown that certain polysubstituted benzyl alcohol derivatives exhibit potent and broad-spectrum antibacterial activity.[23] For instance, a series of synthesized benzyl alcohol derivatives demonstrated significant efficacy against Pseudomonas aeruginosa, with some compounds surpassing the activity of the standard drug amoxicillin.[23] Docking studies revealed that these compounds fit well into the active site of glucosamine-6-phosphate synthase, a key enzyme in bacterial cell wall synthesis.[23]
Furthermore, the benzyl alcohol scaffold is being investigated for its potential in treating a range of other conditions. Recent studies have explored its therapeutic effects on vascular and renal injury, suggesting a role in managing hypertension.[24]
The versatility of the polysubstituted benzyl alcohol scaffold ensures its continued prominence in the design and synthesis of future generations of therapeutic agents. As our understanding of synthetic methodologies and biological targets continues to expand, so too will the applications of these invaluable building blocks in the quest for new and improved medicines.
Conclusion
Polysubstituted benzyl alcohols represent a truly privileged class of building blocks in medicinal chemistry. Their synthesis, while presenting certain challenges, is achievable through a variety of powerful and well-established methods. A thorough understanding of these synthetic strategies, coupled with a logical approach to troubleshooting, empowers the medicinal chemist to efficiently access a diverse range of these valuable scaffolds. The continued emergence of new therapeutic agents incorporating the polysubstituted benzyl alcohol motif is a testament to their enduring importance in the field of drug discovery.
References
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Li, J., Huang, C.-Y., & Li, C.-J. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 3(3), 101618. [Link]
-
Li, J., Huang, C.-Y., & Li, C.-J. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 3(3), 101618. [Link]
-
ResearchGate. (n.d.). Synthesis of diarylmethane derivatives through the Suzuki–Miyaura type of cross‐coupling reactions. ResearchGate. [Link]
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Chemistry Connected. (n.d.). CHEM 100L Lab 3: Grignard Addition. Chemistry Connected. [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
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Rao, H. S. P., & Rao, A. V. B. (2022). Pd-Catalyzed Direct Deoxygenative Arylation of Non- π-Extended Benzyl Alcohols with Boronic Acids. The Journal of Organic Chemistry, 87(15), 10149-10158. [Link]
-
Lee, S., Park, S., & Kim, J. (2014). Palladium-Catalyzed Synthesis of Heterocycle-Containing Diarylmethanes through Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry, 79(13), 6343-6349. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. The Royal Society of Chemistry. [Link]
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Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
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Pearson+. (n.d.). Show how you would use Grignard syntheses to prepare the following.... Pearson+. [Link]
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Myers, A. (n.d.). Ortho metalation. Harvard University. [Link]
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OpenBU. (2011). Grignard Reaction - Synthesis of Substituted Benzoic Acids. OpenBU. [Link]
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Daugulis, O., & Zaitsev, V. G. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 44(28), 4046-4048. [Link]
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University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. University of Calgary. [Link]
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Daugulis, O., & Shabashov, D. (2007). Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides. Organic Letters, 9(26), 5481-5483. [Link]
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Rennels, R. A., Maliakal, A. J., & Collum, D. B. (1998). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 120(3), 421-422. [Link]
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Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]
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Ashenhurst, J. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]
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Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]
-
Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
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Cao, X., & Zhang, Y. (2016). Palladium catalyzed direct benzylation/allylation of malonates with alcohols – in situ C–O bond activation. Green Chemistry, 18(9), 2735-2740. [Link]
-
NC State University Libraries. (n.d.). Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries. [Link]
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Yoshifuji, M., & Toyota, K. (2011). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 2(11), 2139-2143. [Link]
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ResearchGate. (2025). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. ResearchGate. [Link]
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ResearchGate. (n.d.). Examples of drug molecules with a benzyl alcohol motif. ResearchGate. [Link]
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Gu, Z., & Hua, Q. (2025). Benzyl alcohol improves Ang II-induced vascular and renal injury. Turkish Journal of Medical Sciences, 55(2), 509-517. [Link]
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FDA. (2009). 022129 Benzyl Alcohol Pedatric Clinical Review. FDA. [Link]
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Technical Safety & Handling Whitepaper: (4-Chloro-2-fluoro-6-methoxyphenyl)methanol
Executive Summary
(4-Chloro-2-fluoro-6-methoxyphenyl)methanol (CAS: 1823952-59-5) is a highly specialized, poly-substituted benzylic alcohol utilized extensively as an advanced organic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemicals[1]. Unlike standard Safety Data Sheets (SDS) that provide generic, template-driven hazard statements, this technical whitepaper delivers an in-depth, mechanistic guide to the physicochemical risks, toxicological profile, and field-validated handling protocols for this specific compound. By understanding the causality behind its reactivity, researchers can engineer inherently safer and more efficient experimental workflows.
Physicochemical Profiling & Hazard Causality
To safely handle and integrate this compound into synthetic routes, one must understand how its specific structural moieties dictate its macroscopic properties and reactivity.
-
The Benzylic Alcohol Moiety: The hydroxymethyl group is a reactive nucleophile and is readily oxidized. Under strongly acidic conditions, it can form a resonance-stabilized benzylic carbocation, making the molecule susceptible to unwanted polymerization or self-alkylation.
-
Halogenation (4-Chloro, 2-Fluoro): The incorporation of chlorine and fluorine atoms significantly increases the lipophilicity (LogP) of the molecule compared to an unsubstituted benzyl alcohol. This heightened lipophilicity enhances its ability to penetrate the stratum corneum (skin barrier). Furthermore, thermal decomposition (e.g., during a laboratory fire or extreme heating >200 °C) will generate highly toxic and corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[2].
-
Methoxy Group (6-Methoxy): As a strong electron-donating group (EDG) via resonance, the methoxy substituent increases the electron density of the aromatic ring. This counteracts some of the electron-withdrawing effects of the halogens and heavily stabilizes potential benzylic carbocations, dictating the choice of reagents used in downstream transformations.
Quantitative Physicochemical Data
Table 1: Physicochemical properties and their direct safety implications.
| Property | Value | Causality / Experimental Safety Implication |
| CAS Number | 1823952-59-5[1] | Unique identifier for regulatory tracking and inventory management. |
| Molecular Formula | C8H8ClFO2 | Dictates hazardous combustion byproducts (HCl, HF, COx). |
| Molecular Weight | 190.60 g/mol [3] | Utilized for precise stoichiometric calculations in synthesis. |
| Predicted Density | 1.329 ± 0.06 g/cm³[3] | Heavier than water; forms the bottom layer in aqueous biphasic extractions. |
| Predicted Boiling Point | 248.3 ± 35.0 °C[3] | Low volatility at room temperature, minimizing ambient inhalation risk. |
| Storage Temperature | 2-8 °C (Cold-chain)[1] | Prevents slow autoxidation of the benzylic alcohol to the aldehyde. |
Toxicological Mechanisms & Exposure Mitigation
Based on structural homology to general benzyl alcohols and halogenated aromatics, the primary hazard classifications include Acute Toxicity (Oral/Inhalation), Serious Eye Irritation, and Skin Sensitization[2][4].
-
Mechanistic Toxicology (Skin Sensitization): Halogenated benzyl alcohols act as pro-haptens. Upon dermal absorption, they can be metabolically oxidized by skin alcohol dehydrogenases (ADH) into reactive halogenated benzaldehydes. These electrophilic aldehydes covalently bind to nucleophilic residues on skin proteins, triggering a Type IV delayed hypersensitivity reaction (allergic contact dermatitis)[4].
-
PPE Rationale: Standard latex gloves offer insufficient protection against lipophilic halogenated aromatics. Nitrile gloves (minimum thickness 0.11 mm) or butyl rubber must be utilized. If the compound is handled as a solution in dichloromethane (DCM) or tetrahydrofuran (THF), double-gloving or the use of Silver Shield laminate gloves is strictly required due to the rapid permeation rates of these carrier solvents.
Experimental Protocols: Safe Handling & Synthesis Integration
Researchers frequently oxidize this building block to (4-Chloro-2-fluoro-6-methoxyphenyl)carbaldehyde for subsequent reductive aminations.
Causality of Reagent Selection: Using Dess-Martin Periodinane (DMP) is strongly preferred over harsh acidic oxidants like Jones reagent (CrO3/H2SO4). The acidic conditions of Jones reagent, combined with the electron-donating methoxy group, heavily promote the formation of a benzylic carbocation, leading to unwanted electrophilic aromatic substitution, ether cleavage, or complete degradation of the aromatic system. DMP provides a mild, neutral pathway.
Step-by-Step Methodology: Mild Oxidation Workflow
-
Preparation (Fume Hood): Purge a flame-dried round-bottom flask with inert gas (N2 or Ar). Weigh 1.0 eq of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol and dissolve it in anhydrous dichloromethane (DCM) to a 0.1 M concentration.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.2 eq of DMP in small portions. Safety Logic: While DMP is a mild oxidant, the reaction is mildly exothermic. Controlling the temperature prevents solvent boil-off and suppresses over-oxidation to the benzoic acid.
-
Self-Validating Monitoring: Stir the reaction, allowing it to warm to room temperature. After 2 hours, sample 10 µL, dilute in acetonitrile, and analyze via LC-MS. Validation Step: Confirm the complete disappearance of the starting material (monitoring m/z 173 [M-OH]+ or 191[M+H]+) before proceeding. Do not proceed to the quench step until conversion is >95% to prevent the accumulation of unreacted active benzylic alcohol in the waste stream.
-
Quench & Neutralization: Quench the reaction by adding an equal volume of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3. Safety Logic: Na2S2O3 reduces any unreacted hypervalent iodine, while NaHCO3 neutralizes the acetic acid byproduct. Caution: CO2 gas will evolve rapidly; ensure the vessel is adequately vented.
-
Extraction: Separate the organic (DCM) layer. Wash the aqueous layer twice with DCM. Dry the combined organics over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Figure 1: Self-validating workflow for the mild oxidation of the benzylic alcohol.
Emergency Response & Decontamination Logic
In the event of a spill, standard dry sweeping can generate airborne dust, leading to severe inhalation exposure and mucosal irritation.
-
Solid Spill: Do not use water. Water will not dissolve this lipophilic solid and will only spread the contamination area. Instead, use a chemical absorbent pad dampened with isopropanol to gently wipe up the solid, utilizing the solvent to break down the crystalline lattice safely.
-
Solution Spill: If spilled while dissolved in an organic solvent (e.g., DCM), immediately evacuate the local area to allow volatile carrier solvents to dissipate. Use activated carbon or specialized universal absorbent pads to contain the liquid.
-
Disposal: All cleanup materials must be placed in a sealed, clearly labeled container designated for "Halogenated Organic Waste." Incineration is the only acceptable disposal method, as microbial degradation in standard wastewater treatment facilities is severely inhibited by the stable halogenated aromatic ring.
Figure 2: Logical decision tree for emergency spill response and decontamination.
References
3.[3] Title: (4-Chloro-2-fluoro-6-methoxyphenyl)methanol - CAS Database Source: ChemSrc URL: [Link]
5.[4] Title: Safety Data Sheet: Benzyl alcohol ≥98 %, Ph.Eur. Source: Carl ROTH URL: [Link]
Sources
Difference between (4-Chloro-2-fluoro-6-methoxyphenyl)methanol and 4-Chloro-2-fluorobenzyl alcohol
This technical guide provides an in-depth analysis of the structural, synthetic, and reactivity differences between (4-Chloro-2-fluoro-6-methoxyphenyl)methanol (Compound A) and 4-Chloro-2-fluorobenzyl alcohol (Compound B).[1]
Executive Summary
In medicinal chemistry and agrochemical design, the modification of the benzyl alcohol pharmacophore is a critical optimization strategy. This guide contrasts two closely related intermediates:
-
Compound A: (4-Chloro-2-fluoro-6-methoxyphenyl)methanol[1]
-
Compound B: 4-Chloro-2-fluorobenzyl alcohol[1]
While both share a 4-chloro-2-fluorobenzene core, the presence of the 6-methoxy group in Compound A introduces profound changes in electronic character, steric environment, and metabolic fate .[1] Compound A exhibits significantly enhanced reactivity toward nucleophilic substitution at the benzylic position due to resonance stabilization, whereas Compound B displays a more conventional reactivity profile.
Quick Comparison Matrix
| Feature | Compound A (6-Methoxy) | Compound B (6-Hydrogen) |
| Formula | C₈H₈ClFO₂ | C₇H₆ClFO |
| MW | 190.60 g/mol | 160.57 g/mol |
| Steric Environment | High (Trisubstituted ortho-flanking) | Moderate (Disubstituted) |
| Benzylic Reactivity | High (Stabilized Carbocation) | Standard |
| Primary Metabolism | O-Demethylation (CYP450) | Ring Hydroxylation (C6 position) |
| Synthesis Strategy | Directed Ortho Metalation (DoM) | Acid/Aldehyde Reduction |
Structural & Electronic Analysis
The defining difference lies in the substitution at the C6 position (ortho to the hydroxymethyl group).
Electronic Effects (The "Ortho-Methoxy" Effect)
In Compound A , the 6-methoxy group acts as a powerful electron-donating group (EDG) via resonance, despite its inductive withdrawal.[1][2]
-
Ground State: The benzene ring in A is more electron-rich than B.[3]
-
Transition State (Sɴ1 type): When converting the alcohol to a leaving group (e.g., mesylate, halide), the developing positive charge at the benzylic carbon is stabilized by the lone pairs of the ortho-methoxy oxygen. This interaction (through-space or resonance) significantly lowers the activation energy for solvolysis or substitution.[1][3]
Steric Conformation
Compound A possesses a "sandwiched" hydroxymethyl group.[3] It is flanked by a Fluorine atom (Van der Waals radius ~1.47 Å) and a Methoxy group (effective radius ~3.8 Å).[3]
-
Consequence: Rotational freedom of the -CH₂OH group is restricted in A.[3] This steric crowding can hinder the approach of bulky nucleophiles but accelerates unimolecular reactions (Sɴ1) by relieving steric strain upon ionization.[3]
Synthetic Pathways[4][5]
The synthesis of these two molecules requires fundamentally different strategies due to the availability of starting materials and the directing power of substituents.
Synthesis of Compound B (Standard Route)
Compound B is typically accessed via the reduction of commercially available 4-chloro-2-fluorobenzoic acid or 4-chloro-2-fluorobenzaldehyde .[1]
Synthesis of Compound A (Directed Ortho Metalation)
Compound A is rarely available as a bulk commodity and is best synthesized via Directed Ortho Metalation (DoM) .[3] The precursor, 3-chloro-5-fluoroanisole , possesses two directing groups (F and OMe).[1]
-
Regioselectivity: Lithiation occurs at the C2 position (between F and OMe) because it is the most acidic site (inductive effect of F) and effectively coordinated by the OMe group (Lewis base).
Comparative Synthesis Workflow (Graphviz)
Figure 1: Divergent synthetic pathways. Compound A relies on the synergistic directing effects of F and OMe to install the carbon framework.
Detailed Experimental Protocols
Protocol A: Synthesis of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol
Context: This protocol utilizes the "synergistic" lithiation site between F and OMe.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reagents:
-
Lithiation:
-
Formylation:
-
Reduction:
Protocol B: Reactivity Test (Conversion to Benzyl Chloride)
Context: Demonstrating the enhanced reactivity of Compound A.
-
Dissolve alcohol (A or B) in DCM at 0°C.
-
Add SOCl₂ (1.2 eq) and a catalytic drop of DMF.[3]
-
Observation:
Medicinal Chemistry Implications[3][4][6][7]
Metabolic Stability & Soft Spots
The addition of the methoxy group changes the metabolic map of the molecule.
-
Compound B (H-substituted): The C6 position is a "metabolic soft spot."[1][3] Cytochrome P450 enzymes can hydroxylate this position to form a catechol-like intermediate, leading to Phase II conjugation (Glucuronidation).[3]
-
Compound A (OMe-substituted): The C6 position is blocked.[1][3] However, the OMe group itself introduces a liability: O-demethylation . This reveals a phenol, which is rapidly conjugated.[3]
-
Design Tip: If O-demethylation is a clearance issue for Compound A, consider replacing OMe with OCF₃ or Cl (though Cl changes the electronics).
-
Physicochemical Properties (LogP & Solubility)
| Property | Effect of 6-OMe (Compound A) |
| Lipophilicity (LogP) | Increases by ~0.5 - 0.8 units (Methyl group contribution).[1][3] |
| Solubility | Generally improved in organic media; OMe acts as a weak H-bond acceptor.[1][3] |
| pKa (of OH) | Negligible difference for the alcohol, but the phenol formed after demethylation is acidic. |
Reactivity Mechanism Diagram
The following diagram illustrates why Compound A is more reactive toward substitution (e.g., converting -OH to -Cl) than Compound B.
Figure 2: The ortho-methoxy group in Compound A stabilizes the benzylic carbocation intermediate, significantly accelerating substitution reactions compared to Compound B.[1]
References
-
Snieckus, V. (1990).[3] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. Link
-
Schlosser, M., & Mongin, F. (1996).[3] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554.[4] Link[4]
-
Sigma-Aldrich. "4-Chloro-2-fluorobenzyl alcohol Product Specification." Link
-
Gant, T. G., & Meyers, A. I. (1994).[3] "The Chemistry of 2-Oxazolines (1985–Present)."[3] Tetrahedron, 50(8), 2297-2360. (Discusses oxazolines as DoM groups, relevant for comparison). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]
- 3. 4-Fluorobenzylic alcohol | C7H7FO | CID 68022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
Technical Procurement & Synthesis Guide: (4-Chloro-2-fluoro-6-methoxyphenyl)methanol
This technical guide details the procurement landscape, pricing analysis, and validated synthesis protocols for (4-Chloro-2-fluoro-6-methoxyphenyl)methanol , a specialized fluorinated building block used in medicinal chemistry and agrochemical development.
Executive Summary
(4-Chloro-2-fluoro-6-methoxyphenyl)methanol (CAS 1823952-59-5 ) is a high-value trisubstituted benzyl alcohol intermediate. Its specific substitution pattern—combining an electron-withdrawing fluorine, a lipophilic chlorine, and an electron-donating methoxy group—makes it a critical scaffold for modulating metabolic stability and potency in kinase inhibitors (e.g., IKur inhibitors) and next-generation herbicides.
Currently, this compound is classified as a Fine Chemical rather than a bulk commodity. It is primarily available from specialized catalog suppliers in milligram to gram quantities, with kilogram-scale procurement typically requiring custom synthesis (CRO) agreements.
Chemical Profile & Identity
| Property | Data |
| Chemical Name | (4-Chloro-2-fluoro-6-methoxyphenyl)methanol |
| CAS Number | 1823952-59-5 |
| Molecular Formula | C₈H₈ClFO₂ |
| Molecular Weight | 190.60 g/mol |
| MDL Number | MFCD28144766 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
| Key Precursor | 3-Chloro-5-fluoroanisole (CAS 202925-08-4) |
Structural Visualization
The molecule features a benzyl alcohol core with a unique 2,4,6-substitution pattern on the phenyl ring. This steric crowding protects the benzylic position from rapid oxidation and influences the binding conformation in protein active sites.
Market Analysis: Suppliers & Pricing
The market for CAS 1823952-59-5 is characterized by low liquidity and high unit costs . Most suppliers hold limited stock (R&D scale), necessitating lead times of 2–4 weeks for orders exceeding 10 grams.
Validated Supplier Tier List (2024-2025 Data)
| Supplier | Region | Pack Size | Price Estimate (USD) | Stock Status |
| Ambeed | USA/Global | 100 mg | $63.00 | In Stock |
| CymitQuimica | Europe | 250 mg | €180.00 (~$195) | 2-3 Weeks |
| BLDpharm | China/Global | 1 g | Inquiry (~$300) | In Stock |
| Matrix Scientific | USA | Custom | Inquiry | Lead Time Req. |
| Enamine | Ukraine/EU | Custom | Inquiry | Custom Synthesis |
Procurement Strategy
-
R&D Scale (<5g): Purchase directly from catalog suppliers like Ambeed or BLDpharm to minimize delay. Expect to pay
500 per gram . -
Pilot Scale (10g–100g): Do not buy catalog packs. Initiate a Request for Quote (RFQ) with a CRO (e.g., ChemPartner, WuXi, or specialized Indian/Chinese manufacturers). Target price should drop to
100 per gram . -
Commercial Scale (>1kg): Requires process optimization. The synthesis from 3-chloro-5-fluoroanisole is scalable, and bulk pricing should approach
5,000 per kg .
Technical Synthesis Protocols
For researchers unable to source the compound or requiring larger quantities, the synthesis is well-established via a Directed Ortho-Lithiation (DoL) strategy. This route is preferred over electrophilic aromatic substitution due to the precise regiocontrol afforded by the fluorine and methoxy groups.
Retrosynthetic Pathway
Detailed Experimental Protocol
Step 1: Synthesis of 4-Chloro-2-fluoro-6-methoxybenzaldehyde
Mechanism: The proton at the C4 position of 3-chloro-5-fluoroanisole (between the F and OMe groups) is the most acidic due to the inductive effect of Fluorine and the coordination ability of the Methoxy group to Lithium.
-
Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon/Nitrogen.
-
Reagents:
-
Starting Material: 3-Chloro-5-fluoroanisole (1.0 eq, e.g., 5.0 g).[1]
-
Solvent: Anhydrous THF (10 volumes).
-
Base: n-Butyllithium (1.1 eq, 2.5 M in hexanes).
-
Electrophile: DMF (1.5 eq).
-
-
Procedure:
-
Dissolve 3-Chloro-5-fluoroanisole in THF and cool to -78°C .
-
Add n-BuLi dropwise over 20 mins, maintaining temp < -70°C.
-
Stir for 1 hour at -78°C to ensure complete lithiation (formation of the lithiated species).
-
Add anhydrous DMF dropwise. The solution may change color (pale yellow to orange).
-
Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Add saturated aqueous NH₄Cl.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) or recrystallization.
-
Yield: Typically 75–85%.
-
Step 2: Reduction to (4-Chloro-2-fluoro-6-methoxyphenyl)methanol
-
Setup: Standard round-bottom flask, 0°C ice bath.
-
Reagents:
-
Aldehyde intermediate (from Step 1).
-
Sodium Borohydride (NaBH₄) (0.5–1.0 eq).
-
Solvent: Methanol (or EtOH).
-
-
Procedure:
-
Dissolve the aldehyde in Methanol.
-
Add NaBH₄ portion-wise at 0°C (gas evolution occurs).
-
Stir at room temperature for 1 hour (monitor by TLC/LCMS).
-
Quench: Add water or dilute HCl carefully to destroy excess hydride.
-
Workup: Remove MeOH under vacuum. Extract aqueous residue with DCM or EtOAc.
-
Yield: Typically >90% (quantitative).
-
Quality Control & Impurity Profile
When characterizing the final product, pay close attention to regioisomers . The lithiation step is highly selective, but improper temperature control (allowing temp to rise > -60°C during lithiation) can lead to lithiation at the C2 position (between Cl and F) or C6 (between Cl and OMe), leading to isomeric impurities.
| QC Parameter | Specification | Method |
| Purity | ≥ 98.0% | HPLC (254 nm) |
| Identity | Conforms | ¹H-NMR (DMSO-d₆) |
| Water Content | ≤ 0.5% | Karl Fischer |
| Key Impurity | Regioisomers | GC-MS or ¹H-NMR |
NMR Diagnostic Signals:
-
Benzylic CH₂: Singlet/Doublet around δ 4.5 ppm.
-
Methoxy: Singlet around δ 3.8 ppm.
-
Aromatic Protons: Two distinct doublets (meta-coupling) or a multiplet pattern depending on the exact field strength, integrating to 2H.
References
-
BLDpharm. (2024).[2] Product Analysis: (4-Chloro-2-fluoro-6-methoxyphenyl)methanol. Retrieved from
-
Ambeed. (2024). Pricing and Availability for CAS 1823952-59-5. Retrieved from
-
Google Patents. (2013). US8357809B2 - Acyclic IKur inhibitors. (Describes the synthesis of the aldehyde intermediate). Retrieved from
-
Sigma-Aldrich. (2024). 3-Chloro-5-fluoroanisole Product Data. Retrieved from
-
ChemicalBook. (2024). Supplier Aggregation for CAS 1823952-59-5. Retrieved from
Sources
Solubility of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol in organic solvents
An In-depth Technical Guide to the Solubility of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation, and processability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol in various organic solvents. While specific experimental data for this compound is not extensively published, this document outlines a robust framework for researchers, scientists, and drug development professionals to predict, measure, and understand its solubility profile. The guide synthesizes theoretical principles with practical, field-proven experimental protocols, emphasizing scientific integrity and data-driven decision-making.
Introduction: The Significance of Solubility
4-Chloro-2-fluoro-6-methoxybenzyl alcohol is a substituted aromatic compound with a molecular structure that suggests a nuanced solubility profile. Its utility as a potential intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors, necessitates a thorough understanding of its behavior in different solvent systems. Solubility is not merely a data point; it is a fundamental parameter that governs:
-
Crystallization and Purification: The selection of an appropriate solvent system is paramount for achieving high purity and yield.
-
Reaction Kinetics: For its use in synthesis, the compound must be adequately dissolved to ensure efficient reaction with other reagents.
-
Formulation Development: In pharmaceutical applications, solubility directly impacts the ability to formulate a drug product with the desired dosage and delivery characteristics.
This guide will first explore the theoretical underpinnings of solubility as they relate to the specific structural features of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol. Subsequently, it will provide a detailed, step-by-step experimental protocol for the accurate determination of its solubility.
Theoretical Framework for Predicting Solubility
A molecule's solubility is dictated by the interplay of intermolecular forces between the solute and the solvent. The age-old adage "like dissolves like" provides a foundational, albeit simplistic, starting point for solubility prediction.[1]
Molecular Structure Analysis of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol
The structure of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol contains several functional groups that will influence its interaction with various solvents:
-
Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, suggesting solubility in protic and polar aprotic solvents.
-
Aromatic Ring: The benzene ring is nonpolar and will contribute to solubility in solvents with aromatic character or low polarity through van der Waals interactions.
-
Halogen Substituents (Chloro- and Fluoro-): The electronegative halogen atoms introduce polarity but can also increase the molecular size and hydrophobicity.
-
Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor.
The combination of these features suggests that 4-Chloro-2-fluoro-6-methoxybenzyl alcohol will exhibit intermediate polarity and, therefore, a broad but differential solubility across a range of organic solvents.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[2][3] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). A solute is likely to dissolve in a solvent if their HSP values are similar.
While the exact HSP values for 4-Chloro-2-fluoro-6-methoxybenzyl alcohol are not published, we can infer them by starting with the known values for benzyl alcohol (δd: 18.4, δp: 6.3, δh: 13.7 MPa½) and considering the impact of the substituents.[3][4][5] The addition of a chloro, fluoro, and methoxy group will likely increase the polar (δp) and dispersion (δd) components. A practical application of HSP involves testing the solubility of the compound in a range of solvents with known HSP values to experimentally determine its solubility sphere.
Experimental Determination of Solubility
The most reliable method for determining the solubility of a compound is through direct experimental measurement. The equilibrium shake-flask method is a widely accepted and robust technique.[6]
Detailed Experimental Protocol: Equilibrium Shake-Flask Method
This protocol describes a self-validating system for the accurate determination of the thermodynamic solubility of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol.
Objective: To determine the saturation solubility of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol in a selected organic solvent at a controlled temperature.
Materials:
-
4-Chloro-2-fluoro-6-methoxybenzyl alcohol (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid 4-Chloro-2-fluoro-6-methoxybenzyl alcohol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6][7]
-
Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol.
-
Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
Visualization of Workflow and Concepts
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Conceptual Diagram of Solubility Factors
Caption: Factors influencing the solubility of the target compound.
Safety Considerations
-
Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]
-
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).[8]
-
Wear protective gloves, eye protection, and face protection (P280).
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[8]
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Always consult the SDS of the specific solvents being used and conduct a thorough risk assessment before beginning any experimental work.
Conclusion
This guide provides a comprehensive framework for approaching the solubility determination of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can generate reliable and accurate solubility data. This information is invaluable for the effective design of synthetic routes, purification strategies, and formulation development, ultimately accelerating research and development timelines.
References
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- Solubility test for Organic Compounds. (2024, September 24).
- Experiment: Solubility of Organic & Inorganic Compounds.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Solubility of Organic Compounds. (2023, August 31).
- Hansen solubility parameters - Stenutz.
- Solubility Parameters: Theory and Application - American Institute for Conservation.
- Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott.
- 4-Chloro-2-fluorobenzyl alcohol | 56456-49-6 - Sigma-Aldrich.
- HSP Basics | Practical Solubility Science - Prof Steven Abbott.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- benzyl alcohol - Stenutz.
- 1323966-21-7 | 4-Chloro-2-fluoro-3-methoxybenzyl alcohol - ChemScene.
- 4 Chloro-2-methoxybenzyl alcohol | C8H9ClO2 | CID 3549393 - PubChem.
- SAFETY DATA SHEET - Fisher Scientific. (2023, October 6).
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals.
- Safety data sheet - Caesar & Loretz GmbH.
Sources
- 1. chem.ws [chem.ws]
- 2. Hansen solubility parameters [stenutz.eu]
- 3. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. lifechemicals.com [lifechemicals.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. 4-Chloro-2-fluorobenzyl alcohol | 56456-49-6 [sigmaaldrich.com]
- 9. 4 Chloro-2-methoxybenzyl alcohol | C8H9ClO2 | CID 3549393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.se [fishersci.se]
Methodological & Application
Conversion of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol to benzyl bromide derivatives
Application Note & Protocol
Topic: Strategic Conversion of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol to its Benzyl Bromide Derivative: A Guide for Synthetic Chemists
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The transformation of benzylic alcohols into their corresponding bromides is a cornerstone of medicinal chemistry and organic synthesis, furnishing versatile intermediates for subsequent carbon-carbon and carbon-heteroatom bond formations. This document provides a detailed guide for the efficient conversion of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol into 4-Chloro-2-fluoro-6-methoxybenzyl bromide. We delve into the mechanistic rationale behind reagent selection, present a robust, step-by-step protocol utilizing phosphorus tribromide (PBr₃), and offer expert insights into process optimization and troubleshooting. The protocols and safety information herein are designed to ensure a high-yielding, reproducible, and safe laboratory execution.
Introduction: The Strategic Importance of Benzyl Bromides
Benzyl bromides are highly valued electrophilic building blocks in the synthesis of complex organic molecules. The benzylic position is activated towards nucleophilic substitution reactions (both Sₙ1 and Sₙ2), owing to the ability of the adjacent aromatic ring to stabilize the transition state or any carbocationic intermediate through resonance.[1] This enhanced reactivity makes benzyl bromides ideal precursors for introducing a wide array of functional groups, a critical step in the development of novel pharmaceutical agents and functional materials. The target molecule, 4-Chloro-2-fluoro-6-methoxybenzyl bromide, incorporates a polysubstituted phenyl ring, a common motif in modern drug candidates, making its efficient synthesis a matter of significant interest.
Mechanistic Considerations and Reagent Selection
The conversion of a primary benzylic alcohol to a benzyl bromide is fundamentally a nucleophilic substitution reaction. The primary challenge is converting the hydroxyl group (–OH), a notoriously poor leaving group, into a species that is readily displaced by a bromide nucleophile.
Common Brominating Systems
Several reagent systems are commonly employed for this transformation:
-
Phosphorus Tribromide (PBr₃): This is a classic and highly effective reagent for converting primary and secondary alcohols to their corresponding bromides.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This pathway is particularly advantageous as it avoids the formation of discrete carbocation intermediates, thereby preventing potential skeletal rearrangements.[2][4]
-
N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃): Known as the Appel reaction, this system generates a phosphonium bromide intermediate in situ.[3] It is a milder alternative to PBr₃ and is often used for sensitive substrates. Microwave-assisted Appel-type reactions can also dramatically reduce reaction times.[5]
-
Hydrobromic Acid (HBr): While effective, concentrated HBr can promote Sₙ1 pathways, especially with secondary or tertiary alcohols. For primary benzylic alcohols, the reaction often requires elevated temperatures and can be slower than other methods.[6]
Rationale for Selecting Phosphorus Tribromide (PBr₃)
For the synthesis of 4-Chloro-2-fluoro-6-methoxybenzyl bromide from its primary alcohol precursor, Phosphorus Tribromide (PBr₃) is the recommended reagent. The choice is predicated on the following:
-
High Efficiency: PBr₃ is highly reliable for the conversion of primary alcohols.
-
Mechanism Control: The Sₙ2 pathway ensures a direct and clean conversion without rearrangement side products.[2][4]
-
Predictability: The reaction is well-documented and the mechanism is thoroughly understood, leading to a highly reproducible protocol.
The mechanism involves two key steps as illustrated below:
-
Activation: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃. This forms a protonated alkyldibromophosphite intermediate, transforming the hydroxyl moiety into an excellent leaving group.[2]
-
Nucleophilic Attack: A bromide ion (Br⁻), displaced in the first step, acts as a nucleophile and attacks the benzylic carbon in a backside attack, displacing the activated oxygen group. This concerted Sₙ2 step yields the final benzyl bromide product.[2][3]
Reaction Mechanism Diagram
Caption: Sₙ2 mechanism for the conversion of a benzylic alcohol to a benzyl bromide using PBr₃.
Experimental Protocol
Critical Safety Precautions
Phosphorus tribromide is a corrosive and toxic substance that reacts violently with water.[7][8] All operations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
-
Personal Protective Equipment (PPE): Chemical safety goggles, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves are mandatory.[8][9]
-
Engineering Controls: A certified chemical fume hood is required for the entire procedure. An emergency shower and eyewash station must be immediately accessible.[9]
-
Reagent Handling: PBr₃ is highly sensitive to moisture. Use oven-dried glassware and anhydrous solvents. Add PBr₃ to the reaction mixture slowly and dropwise to control the exothermic reaction.[2] NEVER add water to PBr₃ .
-
Waste Disposal: Quench any residual PBr₃ carefully before disposal. All chemical waste must be disposed of in accordance with institutional and local regulations.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| (4-Chloro-2-fluoro-6-methoxyphenyl)methanol | >97% | Commercial |
| Phosphorus Tribromide (PBr₃) | >99% | Commercial |
| Dichloromethane (DCM), Anhydrous | >99.8% | Commercial |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Reagent Grade | In-house prep |
| Brine (Saturated NaCl Solution) | Reagent Grade | In-house prep |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial |
| Silica Gel | 60 Å, 230-400 mesh | Commercial |
| Hexanes & Ethyl Acetate | HPLC Grade | Commercial |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a rubber septum.
-
Place the flask under a positive pressure of dry nitrogen or argon.
-
In the flask, dissolve (4-Chloro-2-fluoro-6-methoxyphenyl)methanol (1.0 eq, e.g., 1.91 g, 10 mmol) in anhydrous dichloromethane (40 mL).
-
-
Reagent Addition:
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Using a dry syringe, add phosphorus tribromide (0.4 eq, e.g., 1.08 g, 4 mmol) dropwise to the solution over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition. Causality Note: Slow, cold addition is crucial to dissipate the heat generated from the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot (more polar) and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
CAUTIOUSLY quench the reaction by the slow, dropwise addition of 20 mL of ice-cold water. Safety Note: This will destroy any unreacted PBr₃ and will generate HBr gas. Ensure the fume hood sash is lowered.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine all organic layers and wash sequentially with:
-
20 mL of cold water
-
20 mL of saturated sodium bicarbonate solution (to neutralize acidic byproducts)
-
20 mL of brine (to aid in phase separation)
-
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Elute with a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure 4-Chloro-2-fluoro-6-methoxybenzyl bromide.
-
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis of 4-Chloro-2-fluoro-6-methoxybenzyl bromide.
Data Summary & Troubleshooting
Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Alcohol | 1.0 equivalent | Basis for stoichiometry. |
| PBr₃ | 0.35 - 0.40 equivalents | Stoichiometrically, 1/3 eq is needed. A slight excess ensures completion. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solubility for reactants, easily removed. |
| Temperature | 0 °C for addition, then warm to Room Temp. | Controls exothermicity and prevents side reactions. |
| Reaction Time | 2 - 4 hours | Typically sufficient for completion; monitor by TLC. |
| Expected Yield | 85 - 95% | Based on similar transformations after purification. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive PBr₃ (degraded by moisture).2. Insufficient reaction time or temperature. | 1. Use a fresh, unopened bottle of PBr₃.2. Allow the reaction to stir longer at room temperature. If still no progress, gently warm to 30-35 °C. |
| Formation of Side Products | 1. Reaction temperature was too high.2. Presence of water leading to HBr formation. | 1. Ensure strict temperature control during PBr₃ addition.2. Use rigorously dried glassware and anhydrous solvents. |
| Difficult Work-up/Emulsion | Incomplete quenching or vigorous shaking. | Add brine during the washing steps to help break emulsions. Allow layers to separate for a longer period. |
| Product Decomposition | Benzyl bromides can be lachrymatory and unstable over long periods. | Use the product immediately in the next synthetic step if possible. If storage is necessary, store under an inert atmosphere at low temperatures (2-8 °C) and protected from light. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 4-Chloro-2-fluoro-6-methoxybenzyl bromide from its corresponding alcohol. By leveraging the well-established Sₙ2 reactivity of phosphorus tribromide and adhering to strict safety and anhydrous techniques, researchers can confidently produce this valuable intermediate in high yield. The detailed mechanistic insights and troubleshooting guide further empower scientists to adapt and optimize this critical transformation for their specific drug discovery and development programs.
References
- SDFINE. (n.d.). PHOSPHOROUS TRIBROMIDE Safety Data Sheet.
-
Lee, J. C., & Lee, Y. C. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Synthetic Communications, 41(1), 1-5. Retrieved from [Link]
-
Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: phosphorus tribromide.
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: PHOSPHORUS TRIBROMIDE. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
-
jOeCHEM. (2019, January 23). Using PBr3 to Replace Alcohols with Bromides via Sn2. Retrieved from [Link]
-
Science Madness. (2023, March 2). Quick and partial report on benzyl bromide synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. chemos.de [chemos.de]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. nj.gov [nj.gov]
Oxidation of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol to corresponding benzaldehyde
Application Note: Selective Oxidation of 4-Chloro-2-fluoro-6-methoxybenzyl Alcohol
Executive Summary
This technical guide details the protocol for the oxidation of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol (CAS: 1323966-21-7) to its corresponding aldehyde, 4-Chloro-2-fluoro-6-methoxybenzaldehyde .[1]
This transformation presents specific challenges due to the substrate's 2,6-disubstitution pattern (steric hindrance) and the electron-rich methoxy group (susceptibility to electrophilic aromatic chlorination or over-oxidation).[1] Two validated methods are presented:
-
Method A (TEMPO-Catalyzed): The primary recommendation for scalability, high selectivity, and green chemistry compliance.[2]
-
Method B (Activated MnO₂): A robust, heterogeneous method suitable for rapid, small-scale library synthesis where workup speed is prioritized over atom economy.[2]
Chemical Context & Substrate Analysis
The substrate features a "push-pull" electronic system and significant steric crowding.[1] Understanding these factors is critical for reagent selection.
| Feature | Chemical Implication | Operational Countermeasure |
| 2,6-Disubstitution (F, OMe) | Steric hindrance around the benzylic carbon.[2][1] | Avoid bulky transition metal oxidants. TEMPO (sterically small radical) is preferred. |
| 6-Methoxy Group | Electron-donating; activates the ring.[1] | Critical: Risk of ring chlorination during hypochlorite oxidation. pH buffering is mandatory. |
| Benzylic Position | Activated position. | High risk of over-oxidation to carboxylic acid if oxidant is too strong (e.g., KMnO₄, Jones).[2] |
Method A: Catalytic TEMPO Oxidation (Anelli Protocol)[3]
Best For: Scale-up (>10g), Process Chemistry, High Purity Requirements.[2] Mechanism: The oxoammonium species (generated in situ) acts as the oxidant. The reaction is biphasic (DCM/Water).
Reaction Scheme & Mechanism
The catalytic cycle relies on the continuous regeneration of the nitrosonium ion by sodium hypochlorite (bleach). Potassium bromide acts as a co-catalyst, forming hypobromite in situ, which accelerates the regeneration of the active TEMPO species.[2]
Figure 1: The catalytic cycle of TEMPO-mediated oxidation. The oxoammonium cation is the active oxidant species.
Detailed Protocol
Reagents:
-
Substrate: 10.0 g (52.5 mmol)[2]
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 0.01 eq (82 mg)[2]
-
KBr (Potassium Bromide): 0.1 eq (0.62 g)[2]
-
NaOCl (Sodium Hypochlorite, commercial bleach ~10-12%): 1.1 - 1.2 eq.[2][1]
-
Solvent: Dichloromethane (DCM) / Water.[2]
-
Buffer: Saturated aqueous NaHCO₃ (Critical).[2]
Step-by-Step Procedure:
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with an overhead stirrer and internal thermometer, dissolve 10.0 g of alcohol in 100 mL DCM .
-
Aqueous Phase: Add a solution of KBr (0.62 g) in 10 mL water .
-
Catalyst Addition: Add TEMPO (82 mg) . The solution will turn orange-red.[1][3] Cool the mixture to 0–5 °C using an ice/water bath.
-
Buffer Addition: Add 20 mL of saturated NaHCO₃ solution.
-
Why? This buffers the pH to ~8.5–9.[4]5. Below pH 8, HOCl concentration rises, increasing the risk of chlorinating the electron-rich aromatic ring.
-
-
Oxidant Addition (Controlled): Slowly add the NaOCl solution dropwise via an addition funnel over 30–45 minutes.
-
Control Point: Maintain internal temperature < 10 °C .[3] The reaction is exothermic.
-
-
Reaction Monitoring: Stir vigorously at 0–5 °C. Monitor by TLC (20% EtOAc/Hexane) or HPLC every 15 minutes. Reaction is typically complete within 30–60 minutes after addition.
-
Quenching: Once starting material is <1%, add 10 mL saturated Na₂S₂O₃ (sodium thiosulfate) solution. Stir for 10 minutes to destroy excess oxidant (check with starch-iodide paper; it should remain white).
-
Workup:
Expected Yield: 85–95% Appearance: Off-white to pale yellow solid.[1]
Method B: Activated Manganese Dioxide (MnO₂)[1]
Best For: Small scale (<1g), library synthesis, acid-sensitive substrates.[2] Mechanism: Heterogeneous surface oxidation. Radical mechanism.
Critical Reagent Note
Standard MnO₂ from the shelf is often inactive. Use Activated MnO₂ (precipitated) or activate it by heating at 110 °C for 12 hours before use.[2]
Detailed Protocol
Reagents:
-
Substrate: 500 mg (2.62 mmol)[2]
-
Activated MnO₂: 10–20 equivalents by weight (5.0 g - 10.0 g).[1]
-
Solvent: Dichloromethane (DCM) or Chloroform.[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve 500 mg of alcohol in 10 mL of DCM in a 50 mL round-bottom flask.
-
Addition: Add 5.0 g of Activated MnO₂ in one portion.
-
Agitation: Stir vigorously at room temperature (20–25 °C).
-
Note: Magnetic stirring can grind the MnO₂ into fine dust, making filtration difficult.[2] Overhead stirring or a shaker is preferred for larger scales.
-
-
Monitoring: Monitor by TLC. This reaction is slower than TEMPO and may take 12–24 hours due to the steric hindrance of the 2,6-substituents.
-
Workup:
-
Filter the black slurry through a pad of Celite (diatomaceous earth) .
-
Rinse the filter cake thoroughly with DCM (the product can adsorb to the manganese salts).
-
Concentrate the filtrate.[3]
-
Expected Yield: 70–85%[2]
Analytical & Process Control
In-Process Control (IPC)
| Parameter | Specification | Method |
| TLC | R_f Product > R_f Alcohol | 20% EtOAc in Hexane. Stain: UV (254 nm) or KMnO₄.[2] |
| HPLC | Conversion > 98% | C18 Column, Water/Acetonitrile gradient.[2] |
| Starch-Iodide | No color change (Quench) | Dip paper into aqueous layer after thiosulfate addition.[1] |
Product Characterization (Simulated)
-
¹H NMR (400 MHz, CDCl₃):
- 10.35 (d, J = 1.5 Hz, 1H, CH O). Note: The doublet arises from coupling with the ortho-Fluorine.[1]
- 6.70 – 6.85 (m, 2H, Ar-H ).
- 3.92 (s, 3H, OCH ₃).
-
IR: Strong stretch at ~1690 cm⁻¹ (C=O).[2]
Troubleshooting Guide
Figure 2: Troubleshooting decision matrix for common oxidation issues.
-
Issue: Ring Chlorination (M+34 peak in MS). [2]
-
Cause: pH dropped below 8.0 during bleach addition.[5]
-
Fix: Ensure NaHCO₃ is saturated. Add a small amount of Na₂CO₃ if necessary to pin pH at 9.0.
-
-
Issue: Incomplete Conversion (TEMPO).
-
Cause: "Dead" catalyst or old bleach.
-
Fix: Add fresh TEMPO (0.005 eq) and re-check bleach titer.
-
References
-
Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions."[2] Journal of Organic Chemistry, 1987 , 52, 2559–2562.[2]
-
Ciriminna, R.; Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives."[2] Organic Process Research & Development, 2010 , 14, 245–251.[2]
-
Cahiez, G.; Alami, M.; Taylor, R. J. K.; Reid, M.; Foot, J. S. "Manganese Dioxide."[2] Encyclopedia of Reagents for Organic Synthesis, 2001 .[2] [2]
-
Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006 .[2] (General Reference for Steric Considerations).
Sources
- 1. prepchem.com [prepchem.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Application of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol in fragment-based drug discovery
Application Note: (4-Chloro-2-fluoro-6-methoxyphenyl)methanol in Fragment-Based Drug Discovery (FBDD)
Executive Summary
(4-Chloro-2-fluoro-6-methoxyphenyl)methanol (CAS: 1823377-16-1) represents a "privileged" chemical scaffold in modern Fragment-Based Drug Discovery (FBDD). Unlike simple benzenes, this poly-functionalized core offers a high density of information in a low-molecular-weight package (<200 Da). Its specific substitution pattern—combining a lipophilic chlorine, a metabolic-blocking fluorine, and a hydrogen-bond-accepting methoxy group—allows it to probe diverse sub-pockets within a protein active site simultaneously.
This guide details the application of this fragment from initial library screening to hit-to-lead elaboration. We focus on its utility as a vector-ready core , where the benzylic alcohol serves as a versatile handle for "fragment growing" strategies, particularly in the development of NLRP3 inhibitors and NMDA receptor modulators.
Physicochemical Profile & "Rule of 3" Compliance
Before inclusion in a library, fragments must meet strict physicochemical criteria to ensure they remain "drug-like" after elaboration.
Table 1: Physicochemical Properties of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol
| Property | Value | FBDD Implications |
| Molecular Weight | 190.60 Da | Ideal: Well below the "Rule of 3" limit (<300 Da), allowing room for significant mass addition during optimization. |
| cLogP | ~2.1 | Optimal: Sufficient lipophilicity for binding hydrophobic pockets without aggregation issues common in high-logP fragments. |
| H-Bond Donors (HBD) | 1 (-OH) | Versatile: The hydroxyl group acts as a donor/acceptor or a synthetic handle. |
| H-Bond Acceptors (HBA) | 2 (-OMe, -F) | Interaction: The methoxy oxygen and fluorine provide distinct vectors for electrostatic interactions. |
| Rotatable Bonds | 2 | Rigid: Low entropic penalty upon binding. |
| TPSA | ~29.5 Ų | Permeable: Suggests good potential for cellular permeability in derived leads. |
Application I: Fragment Screening via STD-NMR
Context: Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (KD: mM to µM range). The aromatic protons of this fragment provide clear, uncrowded signals, making it an excellent candidate for ligand-observed NMR screening.
Protocol: STD-NMR Screening Setup
Objective: Validate binding of the fragment to a target protein (e.g., Kinase or Hydrolase).
Materials:
-
Ligand: 100 mM stock of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol in d6-DMSO.
-
Protein: Target protein (20 µM) in deuterated buffer (PBS, pH 7.4, 10% D2O).
-
Instrument: 600 MHz NMR with cryoprobe.
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare a "Cocktail" sample containing the target protein (10-20 µM) and the fragment (500-1000 µM). Note: A high Ligand:Protein ratio (50:1) is crucial for the saturation transfer effect.
-
Prepare a "Reference" sample containing only the fragment in buffer (no protein) to rule out aggregation or artifacts.
-
-
Pulse Sequence Setup:
-
Use a standard STD pulse sequence (e.g., stddiff on Bruker systems).
-
On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (protein methyls or amides) to saturate protein resonances selectively.
-
Off-Resonance Irradiation: Set frequency to 30 ppm (control).
-
Saturation Time: 2.0 seconds (Gaussian train pulses).
-
-
Data Acquisition:
-
Acquire 128-256 scans.
-
Perform phase correction and subtraction (Off-Resonance minus On-Resonance).
-
-
Analysis:
-
Positive Hit: Appearance of fragment aromatic signals (approx. 6.5 - 7.5 ppm) in the difference spectrum indicates magnetization transfer from protein to ligand.
-
Epitope Mapping: Compare the integral intensity of the aromatic protons vs. the methoxy protons. The group with the strongest STD signal is in closest contact with the protein surface.
-
Application II: Hit-to-Lead Elaboration (Fragment Growing)
Context: Once binding is confirmed, the benzylic alcohol group serves as the primary "growth vector." The strategy involves converting the alcohol into a reactive electrophile (halide or aldehyde) to couple with diverse "elaborators" (amines, heterocycles) that reach into adjacent sub-pockets.
Workflow Visualization
Figure 1: Strategic elaboration pathway converting the inert alcohol handle into a diverse lead series.
Protocol: Synthesis of Benzyl Chloride Intermediate
A critical activation step for SN2 coupling reactions.
-
Dissolution: Dissolve 1.0 eq (approx. 200 mg) of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol in anhydrous Dichloromethane (DCM) (5 mL) under Nitrogen atmosphere.
-
Activation: Cool to 0°C. Add 1.5 eq of Thionyl Chloride (SOCl2) dropwise.
-
Tip: Add a catalytic amount of DMF (1 drop) to accelerate the formation of the Vilsmeier-Haack-like intermediate.
-
-
Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (lower Rf) should disappear, replaced by the chloride (higher Rf).
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene (2x) to remove residual HCl/SOCl2.
-
Result: The crude benzyl chloride is typically used immediately for the next coupling step to avoid hydrolysis.
Protocol: Fragment Growing via Nucleophilic Substitution
Targeting the NLRP3 or NMDA binding pocket.
-
Coupling: Dissolve the crude benzyl chloride (from above) in Acetonitrile (MeCN).
-
Nucleophile Addition: Add 1.2 eq of the desired amine (e.g., a piperazine derivative or fused heterocycle like 2-aminobenzothiazole for NMDA analogs).
-
Base: Add 2.5 eq of Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3).
-
Conditions: Heat to 60°C for 12 hours in a sealed vial.
-
Purification: Dilute with EtOAc, wash with water/brine. Purify via Flash Column Chromatography.
-
Validation: Confirm structure via 1H-NMR. The benzylic protons will shift from ~4.5 ppm (alcohol) to ~3.5-4.0 ppm (amine).
Mechanistic Rationale: Why This Fragment?
-
The "Magic Methyl" Effect (Methoxy): The C6-methoxy group forces the aromatic ring out of planarity relative to the benzylic substituent due to steric clash. This "pre-organization" can reduce the entropic cost of binding if the protein pocket requires a twisted conformation.
-
Halogen Bonding (C4-Chlorine): The chlorine atom at the para-position can engage in halogen bonding with backbone carbonyls in the protein active site (Sigma-hole interaction), a specific interaction often stronger than simple hydrophobic contacts.
-
Metabolic Stability (C2-Fluorine): The fluorine atom blocks the ortho-position from metabolic oxidation and modulates the pKa of the phenol if the methoxy is later deprotected.
References
- Fragment Library Design & Properties: Source: MedChemExpress (MCE). "Fragment-Based Drug Discovery (FBDD) Library Design."
- Synthetic Application (NLRP3 Inhibitors)
-
NMDA Receptor Modulators (GluN3 Subtype)
- Source: Lund University Research Portal. "Design and Synthesis of Selective Modulators for N3-Subunit-Containing NMDA Receptors.
-
URL:[Link]
-
General FBDD Protocols (STD-NMR)
- Source: National Institutes of Health (PMC). "Enabling synthesis in fragment-based drug discovery (FBDD)."
-
URL:[Link]
Troubleshooting & Optimization
Improving yield in the lithiation and formylation of 2-chloro-6-fluoroanisole
An advanced understanding of Directed ortho-Metalation (DoM) is crucial for the successful synthesis of complex aromatic compounds. This guide serves as a dedicated technical support center for researchers, scientists, and drug development professionals working on the lithiation and subsequent formylation of 2-chloro-6-fluoroanisole. This reaction is a key step in producing valuable intermediates like 3-chloro-5-fluoro-2-hydroxybenzaldehyde, a precursor for novel antimicrobial agents[1].
This document moves beyond standard protocols to offer in-depth troubleshooting, explain the causality behind experimental choices, and provide validated methodologies to improve yield and reproducibility.
Understanding the Core Reaction: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful regioselective tool that overrides the typical rules of electrophilic aromatic substitution.[2] In this reaction, a Directed Metalation Group (DMG) on an aromatic ring coordinates to an organolithium reagent. This proximity effect facilitates the deprotonation of the nearest (ortho) C-H bond, creating a highly reactive aryllithium intermediate.[3] This intermediate can then be quenched with an electrophile, such as N,N-dimethylformamide (DMF), to install a new functional group with high precision.[4]
The methoxy group (-OCH₃) in 2-chloro-6-fluoroanisole is an excellent DMG. Its oxygen atom acts as a Lewis base, coordinating with the Lewis acidic lithium of the organolithium base (e.g., n-BuLi), guiding the deprotonation to the C3 position.[2]
Caption: Directed ortho-Metalation (DoM) and Formylation Pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the lithiation of 2-chloro-6-fluoroanisole?
A: The primary challenge is achieving high regioselectivity and yield. The molecule has three substituents (-OCH₃, -Cl, -F) that can influence the reaction. While the methoxy group is a strong directing group, factors like the choice of base, temperature, and reaction time are critical to prevent side reactions such as metal-halogen exchange or lithiation at other positions. For chlorides and fluorides, directed lithiation is generally favored over metal-halogen exchange.[5]
Q2: Why is a very low temperature (e.g., -78 °C) required for this reaction?
A: Low temperatures are crucial for several reasons. First, the aryllithium intermediate is highly reactive and can be unstable at higher temperatures, potentially leading to decomposition or side reactions like elimination of LiF to form a benzyne intermediate.[6] Second, organolithium reagents like n-BuLi can react with ethereal solvents like THF at temperatures above -20 °C.[5] Maintaining a temperature of -78 °C ensures the stability of the key intermediate and the integrity of the solvent system.
Q3: My reaction failed. What is the most common point of failure?
A: The most common failure point is the quality and concentration of the organolithium reagent. Alkyllithiums like n-BuLi are highly sensitive to air and moisture. Improper storage or handling can lead to significant degradation, rendering the reagent inactive. It is essential to titrate the organolithium solution before use to determine its exact molarity. The second most common issue is inadequate drying of glassware and solvents, which will quench the organolithium reagent.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses specific issues encountered during the experiment, providing a logical flow for diagnosis and resolution.
Caption: Troubleshooting Workflow for Low Yield Issues.
Q: I have very low to no conversion of my starting material. What should I check first?
A: The issue is most likely related to the organolithium reagent or reaction setup.
-
Causality (Expertise): Organolithium reagents are extremely strong bases and are therefore highly reactive towards protons.[7] Any trace of water, oxygen, or other protic sources will consume the reagent before it can deprotonate the anisole ring. The concentration of commercially available n-BuLi can also vary between batches and degrade over time.
-
Self-Validation (Trustworthiness):
-
Titrate your n-BuLi: Before starting, always perform a titration (see Protocol 1) to know the exact concentration. This is the single most important step for reproducibility.
-
Ensure an Anhydrous System: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere). Solvents must be freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).
-
Maintain Inert Atmosphere: The entire reaction, from setup to quench, must be conducted under a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric moisture and oxygen from entering the system.
-
Q: My lithiation seems to work (confirmed by a D₂O quench), but the formylation step gives a low yield. Why?
A: The problem lies with the formylation agent or the quenching procedure.
-
Causality (Expertise): DMF, while a common formylating agent, must be anhydrous. Water will quench the aryllithium. Furthermore, the reaction between the aryllithium and DMF forms a tetrahedral intermediate. This intermediate can be unstable and may collapse or react further if the temperature is not strictly controlled during the addition. A rapid, exothermic reaction can lead to side products.
-
Self-Validation (Trustworthiness):
-
Purify the DMF: Ensure the DMF is anhydrous. Commercial anhydrous DMF is often sufficient, but for maximum yield, it can be dried over molecular sieves or distilled under reduced pressure.[8]
-
Control the Quench Temperature: Add the anhydrous DMF slowly, dropwise, to the aryllithium solution while maintaining the temperature at -78 °C. Use a syringe pump for controlled addition if possible. A sudden temperature increase can drastically lower the yield.
-
Check for Competing Reactions: If you observe debrominated or defluorinated byproducts, it might suggest that the aryllithium intermediate is unstable and is being protonated during workup before it can react with the DMF. This can happen if the quench is inefficient or if the workup procedure introduces a proton source too early.[9]
-
Q: I am getting a mixture of isomers. How can I improve the regioselectivity?
A: Isomer formation suggests competition between directing groups or a different reaction mechanism, like metal-halogen exchange. The choice of base is critical here.
-
Causality (Expertise): The directing power of substituents for DoM generally follows the order: -CONR₂ > -OMe > -F, -Cl.[10] In your substrate, the -OCH₃ is the strongest directing group. However, a highly reactive and sterically unhindered base like n-BuLi could potentially show reduced selectivity. More basic and hindered bases can sometimes offer better selectivity.
-
Self-Validation (Trustworthiness):
-
Base Selection: While n-BuLi is common, consider using sec-butyllithium (s-BuLi). s-BuLi is more basic and sterically hindered than n-BuLi, which can enhance selectivity for the sterically accessible proton ortho to the methoxy group.[11]
-
Additive Effects: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can be beneficial. TMEDA is a bidentate ligand that chelates lithium, breaking up the n-BuLi aggregates and increasing the basicity and reactivity of the system, which can lead to cleaner and faster deprotonation.[3]
-
Avoid Metal-Halogen Exchange: Using t-BuLi is generally not recommended for this substrate. While a very strong base, it has a higher tendency to participate in lithium-halogen exchange, especially with aryl chlorides, which would lead to lithiation at the C2 position.[5][12]
-
Key Reagent and Solvent Considerations
Choosing the correct reagents and conditions is paramount for success. The following table summarizes key considerations.
| Component | Type | Key Considerations & Rationale |
| Organolithium Base | n-BuLi | Standard Choice: Good balance of reactivity and handling. Less basic than s-BuLi or t-BuLi.[13] Must be titrated. |
| s-BuLi | Higher Basicity: More reactive and sterically hindered than n-BuLi.[11] Can improve rate and selectivity in difficult cases. Degrades THF more rapidly. | |
| LDA | Non-Nucleophilic Base: Lithium diisopropylamide is a very strong, sterically hindered base. It is useful when avoiding nucleophilic attack is critical, though generally alkyllithiums are preferred for DoM of anisoles.[5] | |
| Solvent | THF | Coordinating Solvent: Tetrahydrofuran is the most common solvent. It solvates the lithium cation, breaking down alkyllithium aggregates and increasing reactivity.[5] Must be rigorously dried. |
| Diethyl Ether | Alternative Solvent: Less coordinating than THF, leading to slower reactions. However, alkyllithiums are more stable in ether, allowing for slightly higher reaction temperatures if necessary.[5] | |
| Additive | TMEDA | Reactivity Enhancer: Breaks up organolithium aggregates into more reactive monomers or dimers, accelerating the rate of lithiation.[3] |
| Electrophile | DMF | Formylating Agent: N,N-Dimethylformamide is an effective C1 electrophile.[14] Must be anhydrous to prevent quenching the aryllithium intermediate. |
Experimental Protocols
Protocol 1: Titration of n-Butyllithium with N-pivaloyl-o-toluidine
-
Rationale: This method is highly reliable as the endpoint is indicated by a persistent yellow/orange color, making it easy to determine accurately.
-
Procedure:
-
Flame-dry a 25 mL flask with a stir bar and allow it to cool under an argon atmosphere.
-
Add ~50 mg of N-pivaloyl-o-toluidine (accurately weighed) to the flask.
-
Add 5-10 mL of anhydrous THF via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Add the n-BuLi solution dropwise from a 1 mL syringe until a persistent yellow-orange color is observed.
-
Record the volume of n-BuLi added.
-
Calculate the molarity: Molarity (M) = (mass of indicator / MW of indicator) / (volume of n-BuLi in L)
-
Protocol 2: Lithiation and Formylation of 2-chloro-6-fluoroanisole
-
Safety Note: Organolithium reagents are pyrophoric and react violently with water. All operations must be performed under an inert atmosphere by trained personnel with appropriate personal protective equipment.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and argon inlet, add 2-chloro-6-fluoroanisole (1.0 eq).
-
Dissolve the starting material in anhydrous THF (~0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.[15]
-
Slowly add a solution of n-BuLi (1.1 eq, freshly titrated) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flame-dried flask, prepare a solution of anhydrous DMF (1.5 eq) in anhydrous THF.
-
Slowly add the DMF solution to the aryllithium mixture at -78 °C over 20-30 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Slowly warm the reaction to 0 °C and then quench by the careful addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired aldehyde.
-
References
-
Directed ortho metalation - Wikipedia. [Link]
-
Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde - IUCr Journals. [Link]
-
Directed (ortho) Metallation. [Link]
-
07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. [Link]
-
ortho metalation. [Link]
-
Lithiation | Organolithium Reagents | Chemical Processes - Vapourtec Ltd. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. [Link]
-
Directed ortho Metalation: Soon to be a Textbook Reaction? [Link]
-
A. Schall and O. Reiser The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep. [Link]
-
Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? | ResearchGate. [Link]
-
Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation? - Reddit. [Link]
-
Aryl formylation strategies ? : r/OrganicChemistry - Reddit. [Link]
-
Synthesis of 3-Chloro-2-hydroxybenzaldehyde - PrepChem.com. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC. [Link]
-
(PDF) Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. [Link]
-
Organolithium Bases in flow chemistry: a review Authors Power, Mark;Alcock, Emma - CORA. [Link]
-
Can we use THF as solvent for BuLi aided formylation when the reactant is insoluble in THF? | ResearchGate. [Link]
-
Lithiation Reaction | ACS.org. [Link]
-
Continuous Flow Acylation of (Hetero)aryllithiums with Polyfunctional N,N‐Dimethylamides and Tetramethylurea in Toluene - PMC. [Link]
-
Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? [Link]
-
Formylation - Common Conditions. [Link]
-
Interfacial reactions in lithia-based cathodes depending on the binder in the electrode and salt in the electrolyte - PMC. [Link]
-
Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. [Link]
-
Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes - PubMed. [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. uwindsor.ca [uwindsor.ca]
- 6. DSpace [cora.ucc.ie]
- 7. vapourtec.com [vapourtec.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formylation - Common Conditions [commonorganicchemistry.com]
- 15. Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification methods for 4-Chloro-2-fluoro-6-methoxybenzyl alcohol: recrystallization vs chromatography
This technical support guide is designed for researchers and process chemists handling 4-Chloro-2-fluoro-6-methoxybenzyl alcohol . It prioritizes experimental rigor, scalability, and specific troubleshooting for poly-substituted benzyl alcohols.
Executive Summary & Decision Matrix
The purification of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol presents a specific challenge due to its low melting point (predicted range: 45–65°C based on structural analogs like 4-chloro-2-methoxybenzyl alcohol) and mixed polarity (lipophilic halogens vs. polar hydroxyl/methoxy groups).
While chromatography offers high resolution, it is resource-intensive. Recrystallization is preferred for scale-up but carries a high risk of "oiling out" due to the molecule's low fusion enthalpy.
Quick Decision Matrix
| Feature | Recrystallization | Flash Chromatography |
| Purity Target | >98% (if optimized) | >99.5% |
| Scale | >5 grams (Scalable) | <5 grams (R&D scale) |
| Primary Impurity | Trace Boron salts, inorganic residues | Unreacted Aldehyde, Regioisomers |
| Cost/Gram | Low | High (Silica/Solvent waste) |
| Key Risk | Oiling out (Phase separation before crystal formation) | Co-elution of the precursor aldehyde |
Pre-Purification: Chemical Cleanup (Critical Step)
Before attempting physical separation, you must chemically minimize the unreacted aldehyde precursor (4-Chloro-2-fluoro-6-methoxybenzaldehyde).
The "Bisulfite Wash" Protocol: Benzyl alcohols synthesized via Borohydride reduction often contain 1–5% unreacted aldehyde. This aldehyde is difficult to separate via recrystallization due to structural similarity.
-
Dissolve crude organic extract in Ethyl Acetate.
-
Wash twice with 40% aqueous Sodium Bisulfite (NaHSO₃) .
-
Mechanism:[1] Bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous phase.
-
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
Result: This simple step can increase crude purity from 90% to 98%, often making chromatography unnecessary.
-
Method A: Recrystallization (The Scalable Route)
Best for: Batches >5g, removing inorganic salts.
Solvent System Selection
Due to the fluorine and chlorine substituents, this molecule exhibits "lipophilic" behavior but retains polar character.
-
System 1 (Recommended): Heptane / Toluene (10:1 to 5:1) .
-
Why: Toluene solubilizes the aromatic ring; Heptane acts as the anti-solvent.
-
-
System 2 (Alternative): Ethanol / Water .
-
Risk:[2] High risk of oiling out if water is added too quickly.
-
Step-by-Step Protocol
-
Dissolution: Place crude solid in a flask. Add minimal Toluene at 60°C (do not exceed 70°C to avoid degradation). Swirl until dissolved.
-
Anti-solvent Addition: Slowly add warm Heptane (50°C) dropwise until a faint turbidity persists.
-
Clarification: Add 1-2 drops of Toluene to clear the solution.
-
Seeding (Crucial): Cool to 35°C. Add a "seed crystal" of pure product. If no seed is available, scratch the glass wall with a glass rod to induce nucleation.
-
Slow Cooling: Wrap the flask in foil or a towel to allow it to cool to room temperature over 2–3 hours. Do not place directly on ice.
-
Harvest: Filter the white needles/prisms and wash with cold Heptane.
Method B: Flash Chromatography (The High-Purity Route)
Best for: Batches <5g, separating regioisomers or removing non-aldehyde organic impurities.
Column Parameters[1][2][3][4][5][6][7][8][9][10][11][12]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Hexane / Ethyl Acetate (Gradient).
-
Loading: Dry load (adsorbed onto silica) is recommended over wet loading (DCM) to prevent band broadening.
Gradient Strategy
The methoxy and alcohol groups make the compound moderately polar.
-
Equilibrate: 100% Hexane (2 CV - Column Volumes).
-
Ramp: 0%
10% EtOAc in Hexane (over 5 CV).-
Note: The non-polar impurities (over-reduced toluene derivatives) will elute here.
-
-
Elution: 10%
25% EtOAc in Hexane.-
Target: The product usually elutes between 15–20% EtOAc .
-
-
Wash: Flush with 50% EtOAc to remove polar baselines.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
-
Cause: The temperature dropped below the "oiling out" limit (liquid-liquid phase separation) before it hit the crystallization boundary. This is common for low-melting solids (MP <60°C).
-
Fix: Re-heat the mixture until clear. Add slightly more solvent (Toluene). Cool much slower and add a seed crystal at a higher temperature (approx 35–40°C). Vigorously stir during cooling.
Q2: I see a spot just above my product on TLC. What is it?
-
Diagnosis: This is likely the aldehyde precursor .
-
Fix: As detailed in Section 2, perform a Sodium Bisulfite wash. Chromatography separation of the aldehyde from the alcohol is difficult (Rf difference is often <0.1).
Q3: The product turned pink/brown during drying.
-
Cause: Acid sensitivity. Substituted benzyl alcohols can undergo auto-oxidation or polymerization if trace acid (from silica gel or workup) remains.
-
Fix: Ensure the final organic wash was neutral (pH 7). When using silica columns, adding 1% Triethylamine to the mobile phase can neutralize the silica's acidity.
Logic Flow: Purification Strategy
Caption: Decision tree for the purification of 4-Chloro-2-fluoro-6-methoxybenzyl alcohol, prioritizing chemical cleanup before physical separation.
References
-
Sigma-Aldrich. 4-Chloro-2-fluorobenzyl alcohol Product Specification & Safety Data. (Analogous compound properties). Retrieved from
-
PubChem. 4-Chloro-2-methoxybenzyl alcohol Compound Summary (CID 3549393). (Melting point reference: 47-51°C).[3] Retrieved from
-
Organic Chemistry Portal. Meerwein-Ponndorf-Verley Reduction & Borohydride Reduction Protocols. (Standard synthesis routes for benzyl alcohols). Retrieved from
-
University of Rochester. Solvents for Recrystallization: General Principles for Halogenated Aromatics. Retrieved from
-
BenchChem. Green Synthesis and Purification of Halogenated Benzyl Alcohols. (Comparison of purification efficiencies). Retrieved from
Sources
Removing regioisomeric impurities from (4-Chloro-2-fluoro-6-methoxyphenyl)methanol crude
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for removing persistent regioisomeric impurities from crude (4-Chloro-2-fluoro-6-methoxyphenyl)methanol. The methodologies discussed herein are designed to address the unique challenges posed by the subtle structural similarities of these impurities, ensuring the attainment of high-purity material essential for downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the purification of substituted aromatic compounds.
Q1: Why are regioisomeric impurities of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol so difficult to remove?
A: Regioisomers possess the same molecular formula and functional groups, differing only in the substitution pattern on the aromatic ring.[1] This results in nearly identical physical properties such as polarity, solubility, and molecular weight. Consequently, standard purification techniques like crystallization or basic chromatography often fail to provide adequate separation, as the impurities behave almost identically to the desired product.
Q2: What are the essential analytical techniques for identifying and quantifying these impurities?
A: A multi-pronged analytical approach is critical.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for determining the purity profile and quantifying the relative amounts of each isomer. A well-developed method can resolve the desired product from its impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structure elucidation of the main product and the impurities.[3][4] The distinct chemical shifts and coupling patterns in the aromatic region of the spectra serve as a unique fingerprint for each regioisomer.[1][3] 2D NMR techniques like COSY and HSQC can further confirm structural assignments.[1][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While MS alone cannot distinguish between isomers of the same mass, when coupled with LC, it confirms that the separated peaks correspond to the correct molecular weight, helping to differentiate isomers from other process-related impurities.[5]
Q3: I have a crude batch of (4-Chloro-2-fluoro-6-methoxyphenyl)methanol. What is the first purification method I should attempt?
A: Fractional crystallization should always be the first method explored. It is the most economically viable and scalable purification technique. The success of crystallization hinges on identifying a solvent or solvent system in which the desired product and its regioisomeric impurities have a significant solubility differential, even if it's slight.
Q4: When should I move from crystallization to a more advanced technique like preparative chromatography?
A: You should consider preparative chromatography under the following circumstances:
-
An exhaustive solvent screening for crystallization fails to improve purity to the required level (e.g., >99.5%).
-
The impurities are present at a very low level (<2-3%), and you need to achieve exceptionally high purity for a reference standard or a critical study.
-
You are working on a small scale (mg to low grams), where the material loss associated with optimizing crystallization is less desirable than the speed of a chromatographic separation.[6]
Section 2: Analytical Characterization and Troubleshooting
Accurate identification of impurities is the bedrock of a successful purification strategy.
Troubleshooting Guide: Ambiguous Analytical Results
| Problem | Potential Cause & Explanation | Recommended Solution |
| My ¹H NMR spectrum shows broad or overlapping signals in the aromatic region (6.5-8.0 ppm). | The signals from multiple regioisomers are overlapping, making direct interpretation difficult. The subtle differences in the electronic environments of the aromatic protons in each isomer are not sufficiently resolved. | 1. Acquire a higher field NMR (e.g., 500 MHz or greater) to improve signal dispersion. 2. Run a ¹³C NMR . Since proton-decoupled ¹³C spectra show singlets for each unique carbon, the number of signals can help determine the number of isomeric species present.[3] 3. Perform 2D NMR experiments (¹H-¹H COSY) to establish proton-proton coupling networks, which can help trace the connectivity within each specific isomer.[1] |
| My HPLC analysis shows a single, broad peak or a peak with a significant shoulder. | The current HPLC method lacks the selectivity to resolve the closely eluting regioisomers. This is common when the isomers have very similar polarities. | 1. Optimize the Mobile Phase: If using a C18 column, try switching the organic modifier from acetonitrile to methanol, or use a mix. Methanol can enhance π-π interactions with phenyl-containing columns and may alter selectivity for aromatic isomers.[7] 2. Change the Stationary Phase: Switch from a standard C18 column to a Phenyl-Hexyl or Pentafluorophenyl (F5) column . These phases offer alternative selectivity mechanisms (π-π interactions, dipole-dipole) that can be highly effective for separating aromatic regioisomers.[7] 3. Slow the Gradient: Decrease the rate of the organic solvent gradient (e.g., from a 5-minute to a 20-minute gradient) to give the isomers more time to resolve on the column. |
Section 3: Purification Strategies & Protocols
Strategy 1: Fractional Crystallization
This method exploits differences in solubility and crystal lattice packing energy between the desired compound and its impurities. The goal is to find conditions where the desired product crystallizes preferentially, leaving the impurities enriched in the mother liquor.
Troubleshooting Guide: Crystallization Issues
| Problem | Potential Cause & Explanation | Recommended Solution |
| The crude material "oils out" and does not form a solid upon cooling. | The supersaturation level is too high, or the solvent is too good for the compound, preventing the ordered arrangement required for crystal lattice formation. The melting point of the solute/solvent mixture may be below the experimental temperature. | 1. Reduce Supersaturation: Use a larger volume of solvent to create a more dilute solution before cooling.[8] 2. Cool More Slowly: Decrease the cooling rate to allow molecules sufficient time to orient themselves into a crystal lattice. 3. Add an Anti-Solvent: Slowly add a solvent in which the compound is insoluble (an "anti-solvent") to a solution of the compound in a soluble solvent to gently induce crystallization. |
| Purity improves after one recrystallization, but subsequent attempts show no further enhancement. | An impurity may be forming a solid solution or co-crystal with the desired product, where it is incorporated into the crystal lattice. Alternatively, the solubility difference between the isomers in that specific solvent is not large enough for further purification. | 1. Change the Solvent System: A different solvent may disrupt the co-crystallization phenomenon. Try solvents from different classes (e.g., switch from an alcohol to an ester or a hydrocarbon).[9] 2. Perform a Melt Crystallization: If the compound is thermally stable, melting the solid and then slowly cooling it in the absence of a solvent can sometimes break up solid solutions. |
| Significant product loss is observed with each crystallization step. | The desired product has moderate to high solubility in the chosen solvent, even at low temperatures, leading to substantial losses in the mother liquor. | 1. Use a Two-Solvent System: Dissolve the crude material in a minimal amount of a "good" solvent at an elevated temperature. Then, slowly add a "poor" solvent (anti-solvent) until turbidity is observed. Re-heat to clarify and then cool slowly. This minimizes the total solvent volume. 2. Cool to a Lower Temperature: If practical, cool the crystallization mixture to 0 °C or -20 °C to maximize product precipitation. |
Experimental Protocol: Systematic Solvent Screening for Crystallization
-
Preparation: Place approximately 20-30 mg of the crude (4-Chloro-2-fluoro-6-methoxyphenyl)methanol into several small vials.
-
Solvent Selection: To each vial, add a different solvent dropwise at room temperature until the solid just dissolves. Use a range of solvents with varying polarities (see table below).
-
Solubility Test: If the solid dissolves readily at room temperature, the solvent is likely too good for effective crystallization. If it is poorly soluble, heat the vial gently (e.g., to 50-60 °C) and continue adding the solvent dropwise until the solid dissolves.
-
Crystallization Induction:
-
For vials that required heating, allow them to cool slowly to room temperature, then place them in an ice bath (0 °C).
-
For vials where the solid was very soluble at room temperature, attempt to induce crystallization by adding an anti-solvent or by placing the uncapped vial in a larger beaker containing a small amount of a volatile anti-solvent (vapor diffusion).
-
-
Observation: Observe the vials for crystal formation. Note the quantity and quality of the crystals formed.
-
Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and analyze the purity by HPLC. Also, analyze the mother liquor to see if the impurities have been enriched.
-
Optimization: The best solvent or solvent pair will be the one that provides a significant increase in purity with acceptable recovery. This system can then be scaled up.
Table 1: Recommended Solvents for Screening
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity Index | Notes on Suitability |
| Alcohols | Isopropanol, Ethanol, Methanol | 82, 78, 65 | 3.9, 4.3, 5.1 | Good starting point. The hydroxyl group can hydrogen bond with the product. |
| Esters | Ethyl Acetate | 77 | 4.4 | Less polar than alcohols; good for compounds of intermediate polarity. |
| Ketones | Acetone | 56 | 5.1 | Highly polar, often a very strong solvent. May require an anti-solvent. |
| Hydrocarbons | Heptane, Toluene | 98, 111 | 0.1, 2.4 | Often used as anti-solvents when paired with more polar solvents like Ethyl Acetate or Isopropanol. |
| Ethers | Methyl tert-butyl ether (MTBE) | 55 | 2.5 | Good for dissolving moderately polar compounds; can be a useful co-solvent. |
Strategy 2: Preparative Chromatography
When crystallization is insufficient, preparative chromatography is the method of choice. The key is to develop a method with sufficient resolution (selectivity) between the isomeric peaks.
dot
Caption: Workflow for developing a preparative chromatography method.
Troubleshooting Guide: Chromatography Issues
| Problem | Potential Cause & Explanation | Recommended Solution |
| The regioisomers are co-eluting on a silica gel flash column. | The polarity difference between the isomers is insufficient for separation with the chosen eluent system. Silica gel separates primarily based on polar interactions. | 1. Use a Shallow Gradient: Instead of a step gradient (e.g., 10% EtOAc/Hex -> 20% EtOAc/Hex), run a slow, linear gradient (e.g., 5% to 25% EtOAc over 20 column volumes).[10] 2. Try a Different Solvent System: Replace the standard Ethyl Acetate/Hexane system. A Dichloromethane/Methanol or Toluene/Acetone system may offer different selectivity. 3. Add a Modifier: Adding a small amount (0.1-1%) of an acid (acetic acid) or base (triethylamine) can sometimes sharpen peaks and improve separation of compounds with acidic or basic functional groups, although less relevant for this alcohol. |
| The product is unstable on silica gel. | Benzyl alcohols can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation or side reactions during the long residence time on a column. | 1. Use Deactivated Silica: Purchase silica gel that has been treated with a neutralizing agent, or prepare it by slurrying the silica in the eluent containing 1% triethylamine before packing the column. 2. Switch to a Different Stationary Phase: Consider using alumina (neutral or basic) or switching to reversed-phase chromatography. |
Section 4: Overall Purification Strategy
A logical, stepwise approach is crucial to efficiently achieve the desired product purity without unnecessary effort or expense. The following decision tree illustrates a recommended workflow.
dot
Caption: Decision tree for selecting a purification strategy.
References
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available from: [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. [Accessed 2024 Sep 02]. Available from: [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments. Oxford Instruments. Available from: [Link]
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Direct separation of regioisomers and enantiomers of monoacylglycerols by tandem column high-performance liquid chromatography. PubMed. [Accessed 2007 Sep 21]. Available from: [Link]
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Chromatographic separation of TAG regioisomers typical of... ResearchGate. Available from: [Link]
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Schematic diagram of separation and identification of regioisomers and... ResearchGate. Available from: [Link]
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How to separate these regioisomers? : r/OrganicChemistry. Reddit. [Accessed 2024 Nov 08]. Available from: [Link]
- CN100360534C - Separation of regioisomers of metal phthalocyanines. Google Patents.
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Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. [Accessed 2021 Apr 07]. Available from: [Link]
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Basic Concepts of NMR: Distinguishing Between the Isomers of C - Carbon. Magritek. Available from: [Link]
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Separation of Regioisomers and Enantiomers of Underivatized Saturated and Unsaturated Fatty Acid Monoacylglycerols Using Enantioselective HPLC. PubMed. [Accessed 2011 May 15]. Available from: [Link]
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(4-Chloro-2-fluorophenyl)methanol | C7H6ClFO | CID 2773609. PubChem. Available from: [Link]
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Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. [Accessed 2025 Feb 14]. Available from: [Link]
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Separation of regioisomers and enantiomers of triacylglycerols containing branched fatty acids (iso and/or anteiso). ResearchGate. Available from: [Link]
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Liquid Chromatographic Analysis of Regioisomers and Enantiomers of N-(Chlorobenzyl)-α-Methylphenethylamines: Analogues of Clobe. Taylor & Francis Online. Available from: [Link]
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Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Accessed 2020 Sep 16]. Available from: [Link]
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How can I purify two different-substituted aromatic compounds? ResearchGate. [Accessed 2019 Jan 19]. Available from: [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lab Manager. [Accessed 2026 Feb 15]. Available from: [Link]
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Solvent-induced crystallization and phase-transition phenomena in syndiotactic polystyrene and its relatives. Frontiers in Chemistry. [Accessed 2022 Oct 25]. Available from: [Link]
- Separation of position isomers - US2732393A. Google Patents.
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Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. PMC - NIH. Available from: [Link]
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Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. PMC - NIH. Available from: [Link]
- WO2010002712A2 - Method of crystallization. Google Patents.
-
Selective Crystallization of the Metastable Anhydrate Form in the Enantiotropic Pseudo-Dimorph System of l-Phenylalanine using C - MIT. dspace.mit.edu. [Accessed 2009 May 14]. Available from: [Link]
-
Effect of supersaturation on the crystallization of phenylbutazone polymorphs. ResearchGate. [Accessed 2025 Aug 09]. Available from: [Link]
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-
Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv. Phenomenex. Available from: [Link]
-
Regioisomeric 5(3)-aminomethyl-3(5)-phenylisoxazoles: synthesis, spectroscopic discrimination, and muscarinic activity. PubMed. Available from: [Link]
-
Synthesis and stereochemical stability of new atropisomeric 1-(substituted phenyl)pyrrole derivatives. ResearchGate. [Accessed 2025 Aug 06]. Available from: [Link]
-
Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties. MDPI. [Accessed 2023 Feb 10]. Available from: [Link]
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An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. [Accessed 2011 Apr 18]. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of the Reactivity of 4-chloro-2-fluoro-6-methoxybenzyl alcohol and 4-chlorobenzyl alcohol
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern medicinal chemistry and materials science, the tailored functionality of aromatic building blocks is paramount. Substituted benzyl alcohols, in particular, serve as critical intermediates in the synthesis of a diverse array of complex molecules. Their reactivity, governed by the electronic and steric nature of substituents on the aromatic ring, dictates their utility in various synthetic transformations. This guide provides an in-depth comparative analysis of the reactivity of two such analogues: the polysubstituted 4-chloro-2-fluoro-6-methoxybenzyl alcohol and the simpler 4-chlorobenzyl alcohol.
This document moves beyond a mere cataloging of properties, offering a mechanistic exploration of how the interplay of inductive and resonance effects, as well as steric hindrance, influences the reactivity of these molecules in key synthetic reactions. By grounding our discussion in the principles of physical organic chemistry and providing detailed experimental protocols, we aim to equip researchers with the predictive understanding necessary for informed substrate selection and reaction optimization.
Molecular Structures and Electronic Properties: A Tale of Two Rings
The reactivity of a benzyl alcohol is intrinsically linked to the electronic environment of the aromatic ring and the stability of intermediates formed during a reaction. The substituents on the benzene ring play a crucial role in modulating this electronic environment.
-
4-chlorobenzyl alcohol presents a relatively simple substitution pattern. The chlorine atom at the para-position exerts a dual electronic effect: it is inductively electron-withdrawing (-I) due to its electronegativity, and it possesses a weak, resonance-based electron-donating effect (+M) through its lone pairs. Overall, the inductive effect of chlorine tends to dominate, rendering the aromatic ring slightly deactivated compared to unsubstituted benzyl alcohol.
-
4-chloro-2-fluoro-6-methoxybenzyl alcohol features a more complex array of substituents.
-
The chloro group at the 4-position has the same effects as in 4-chlorobenzyl alcohol.
-
The fluoro group at the 2-position is the most electronegative halogen and thus exerts a strong electron-withdrawing inductive effect (-I). Like chlorine, it also has a +M effect, but the -I effect is more pronounced.
-
The methoxy group at the 6-position is a potent electron-donating group through resonance (+M) and a weaker electron-withdrawing group through induction (-I). The +M effect of the methoxy group is generally dominant, leading to an overall activation of the aromatic ring.[1]
-
The cumulative effect of these substituents in 4-chloro-2-fluoro-6-methoxybenzyl alcohol is a finely tuned electronic landscape. The strong electron-donating methoxy group is expected to increase the electron density of the ring, while the electron-withdrawing fluoro and chloro groups will counteract this effect to some extent. The precise impact on reactivity will depend on the specific reaction mechanism.
Comparative Reactivity in Key Synthetic Transformations
We will now explore the anticipated differences in reactivity between our two subject molecules in two fundamental classes of reactions for benzyl alcohols: oxidation and nucleophilic substitution.
Oxidation to the Corresponding Aldehyde
The oxidation of benzyl alcohols to aldehydes is a cornerstone of organic synthesis. The mechanism often involves the removal of a hydride ion from the benzylic carbon. Therefore, factors that stabilize a positive charge buildup at the benzylic position will accelerate the reaction.
Predicted Reactivity:
Based on the electronic properties of the substituents, we can predict the relative rates of oxidation. Electron-donating groups increase the electron density at the benzylic carbon, facilitating hydride removal and stabilizing the transition state, which often has some carbocationic character. Conversely, electron-withdrawing groups decrease the electron density, making the benzylic carbon more electron-deficient and thus slowing down the oxidation.[2]
Therefore, it is anticipated that 4-chloro-2-fluoro-6-methoxybenzyl alcohol will exhibit a higher rate of oxidation than 4-chlorobenzyl alcohol . The potent electron-donating methoxy group in the former should outweigh the deactivating effects of the two halogen substituents, leading to a more electron-rich benzylic position that is more susceptible to oxidation.
Quantitative Comparison using Hammett Plots:
The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to correlate the electronic effects of substituents with reaction rates.[2] For the oxidation of benzyl alcohols, the reaction constant (ρ) is typically negative, indicating that electron-donating groups (with negative σ values) accelerate the reaction.
| Substituent | Hammett Constant (σp) |
| -Cl | +0.23 |
| -F | +0.06 |
| -OCH₃ | -0.27 |
-
For 4-chlorobenzyl alcohol , the positive σp value of the chlorine atom suggests a decrease in the reaction rate compared to unsubstituted benzyl alcohol.
-
For 4-chloro-2-fluoro-6-methoxybenzyl alcohol , a simple summation of the ortho and para Hammett constants can provide a rough estimate of the overall electronic effect. While ortho effects are more complex due to steric contributions, the strongly negative σp value of the methoxy group is expected to be the dominant factor, leading to a net electron-donating character and thus a faster oxidation rate compared to 4-chlorobenzyl alcohol.
Nucleophilic Substitution at the Benzylic Carbon
Nucleophilic substitution reactions of benzyl alcohols typically proceed via an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the benzylic carbocation.[3] The hydroxyl group is a poor leaving group, so it must first be protonated or activated by a Lewis acid to form a good leaving group (e.g., water).
Predicted Reactivity (SN1 Conditions):
Under acidic conditions that favor an SN1 pathway, the rate-determining step is the formation of the benzylic carbocation. Substituents that can stabilize this carbocation will increase the reaction rate.
-
In 4-chlorobenzyl alcohol , the chlorine atom can offer some minor stabilization through its lone pair electrons via resonance, but its inductive electron-withdrawing effect will destabilize the carbocation.
-
In 4-chloro-2-fluoro-6-methoxybenzyl alcohol , the powerful electron-donating resonance effect of the methoxy group will significantly stabilize the benzylic carbocation. The electron-withdrawing fluoro and chloro groups will have a destabilizing inductive effect. However, the resonance donation from the methoxy group is expected to be the overriding factor.
Therefore, under SN1 conditions, 4-chloro-2-fluoro-6-methoxybenzyl alcohol is predicted to undergo nucleophilic substitution at a significantly faster rate than 4-chlorobenzyl alcohol .
Experimental Protocols
To empirically validate these theoretical predictions, the following experimental protocols are provided.
Synthesis of 4-chloro-2-fluoro-6-methoxybenzyl alcohol
A plausible synthetic route starting from a commercially available precursor is outlined below.
Workflow for the Synthesis of 4-chloro-2-fluoro-6-methoxybenzyl alcohol:
Sources
Publish Comparison Guide: X-ray Crystallography Data for Polysubstituted Phenyl Methanol Derivatives
Executive Summary: The Stereochemical "Black Box"
Polysubstituted phenyl methanol derivatives—ubiquitous scaffolds in antiretrovirals, agrochemicals, and chiral auxiliaries—present a unique structural challenge. While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state characterization, it frequently fails to resolve the absolute configuration and stable conformers of these crowded systems due to rapid rotameric averaging and signal overlap.
X-ray Crystallography (XRD) serves as the definitive arbiter.[1] By locking the molecule in a lattice, XRD reveals the precise steric gearing imposed by ortho- and meta-substituents—data critical for Structure-Activity Relationship (SAR) modeling. This guide objectively compares XRD against NMR and DFT, providing experimental protocols to overcome the notorious "oiling out" tendency of these alcohols.
Comparative Analysis: XRD vs. NMR vs. DFT
For polysubstituted systems (e.g., 2,4-dichlorophenyl methanol), steric hindrance dictates bioactivity. The choice of analytical method determines the fidelity of your structural model.
Table 1: Performance Matrix for Structural Determination
| Feature | Single Crystal XRD | Solution NMR (1D/2D) | DFT (Computational) |
| Primary Output | 3D Atomic Coordinates (CIF) | Chemical Shift ( | Energy Minima, MOs |
| Stereochemistry | Absolute (via Anomalous Dispersion) | Relative (requires chiral shift reagents) | Theoretical Prediction |
| Conformation | Fixed (Solid-state minimum) | Averaged (Dynamic equilibrium) | Gas-phase/Solvent model |
| H-Bonding | Direct visualization of networks | Inferential (Shift changes) | Calculated strength |
| Sample State | Solid (Crystal required) | Solution (Deuterated solvent) | Virtual |
| Limit of Detection | Crystal size dependent (>10 µm) | ~1-5 mg | N/A |
Critical Insight: The "Ortho-Effect" Blind Spot
In solution, the rotation of the hydroxymethyl group (
-
NMR Result: Shows a time-averaged signal; NOESY cross-peaks are broad due to exchange.
-
XRD Result: Reveals a specific torsion angle (e.g., O1–C8–C9–C14
-17.5°) forced by the ortho-methyl group, stabilizing a gauche conformation essential for receptor binding [1].
Structural Data Synthesis: Polysubstituted Derivatives
The following data summarizes key crystallographic parameters for common polysubstituted phenyl methanol motifs. These metrics highlight how substitution patterns dictate crystal packing—a critical factor for API solubility and stability.
Table 2: Crystallographic Metrics of Key Derivatives
| Compound | Space Group | Crystal System | H-Bond Motif | Key Torsion / Interaction | Ref |
| (2,4-Dichlorophenyl)methanol | Monoclinic | Chain ( | [2] | ||
| (2-Methylphenyl)(phenyl)methanol | Trigonal | Hexameric Ring ( | Ortho-Me forces 87.8° dihedral angle | [1] | |
| Triphenylmethanol | Triclinic | Tetrameric Cluster | Steric bulk prevents planar packing | [3] | |
| Phenyl(pyridin-2-yl)methanol | Orthorhombic | Helical Chain | O-H...N interaction (1.89 Å) | [4] |
Mechanism of Packing[5]
-
Hydrogen Bonding: In the absence of strong acceptors (like pyridine), the hydroxyl groups form cooperative chains or cyclic hexamers (as seen in the 2-methyl derivative). This cooperative effect significantly raises the melting point compared to non-H-bonded analogues.
-
Halogen Bonding: In 2,4-dichloro derivatives, Cl...Cl and Cl...
interactions often compete with H-bonds, leading to polymorphism. XRD is the only method to detect these polymorphs before scale-up.
Experimental Protocols
Workflow 1: The "Anti-Oil" Crystallization Strategy
Polysubstituted phenyl methanols are notorious for forming oils rather than crystals due to their flexible rotamers and low melting points.
Objective: Grow diffraction-quality crystals from an oily crude product.
-
Solvent Selection: Avoid pure methanol/ethanol (too soluble). Use a binary system :
-
Solvent A (Good): Dichloromethane (DCM) or Ethyl Acetate.
-
Solvent B (Poor): Hexane or Pentane.[2]
-
-
Vapor Diffusion Method (The "Gold Standard"):
-
Dissolve ~20 mg of sample in 0.5 mL of Solvent A in a small inner vial (4 mL).
-
Place this open vial inside a larger jar (20 mL) containing 3 mL of Solvent B.
-
Cap the large jar tightly.
-
Mechanism: Solvent B slowly diffuses into Solvent A, gently increasing supersaturation without inducing rapid precipitation (oiling).
-
-
Low-Temperature Induction:
-
If oiling occurs, place the diffusion setup in a -20°C freezer. The viscosity increase favors nucleation over amorphous aggregation.
-
-
Derivatization (Last Resort):
-
If the alcohol persists as an oil, cocrystallize with triphenylphosphine oxide (TPPO) . The strong O-H...O=P hydrogen bond acts as a "crystallization anchor" [2].
-
Workflow 2: Data Collection for Light Atom Structures
-
Temperature: Collect at 100 K (cryostream).
-
Reason: High thermal motion of the terminal -OH group at room temperature makes H-atom assignment ambiguous.
-
-
Resolution: Aim for
Å or better ( for Mo source).-
Reason: High-angle data is required to resolve the electron density of the C-Cl vs C-H bonds clearly in substituted rings.
-
Decision Frameworks (Visualization)
Diagram 1: Structural Elucidation Decision Tree
Caption: Logical workflow for selecting between NMR and XRD based on sample state and stereochemical needs.
Diagram 2: "Anti-Oil" Crystallization Workflow
Caption: Step-by-step protocol to transition from oily crude product to diffraction-quality crystals.
References
-
Narayana, B., Ng, S. W., & Tiekink, E. R. T. (2010). (2-Methylphenyl)(phenyl)methanol .[3] Acta Crystallographica Section E, 66(8), o2136. Link
-
Liu, Z., et al. (2009). (2,4-Dichlorophenyl)(diphenylphosphoryl)methanol . Acta Crystallographica Section E, 65(6), o1234. Link (Note: Contextualized via related dichlorophenyl structures).
-
Ferguson, G., et al. (1992). The Structure of Triphenylmethanol . Acta Crystallographica Section C, 48, 1272–1275.[4] Link
-
Frassoldati, A., et al. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol . Acta Crystallographica Section E, 70(2), o168. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
